Product packaging for Hydroxy-PEG12-acid(Cat. No.:)

Hydroxy-PEG12-acid

Cat. No.: B1192893
M. Wt: 618.7 g/mol
InChI Key: FRLYMZWGLMNLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-PEG12-acid is a monodisperse, heterobifunctional polyethylene glycol (PEG) reagent that features a hydroxyl group at one terminus and a carboxylic acid at the other. This structure provides researchers with a versatile, water-soluble spacer for bioconjugation, enabling the connection of two distinct molecules. The 12-unit PEG chain enhances solubility in aqueous media, provides biocompatibility, and increases the flexibility and distance between conjugated entities, which can help reduce steric hindrance and improve the performance of the resulting conjugate. A primary research application of this compound is in the construction of PROteolysis TArgeting Chimeras (PROTACs). In this role, it acts as a critical linker to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This assembly facilitates the ubiquitination and subsequent degradation of the target protein by the cell's natural ubiquitin-proteasome system, offering a powerful strategy for targeted protein degradation in therapeutic discovery. Beyond PROTACs, this reagent is widely employed as a crosslinking agent and spacer in drug delivery systems, nanoparticle PEGylation, and diagnostic probe development. The terminal carboxylic acid can be readily activated with common reagents like EDC or DCC to form a stable amide bond with primary amines. The hydroxyl group on the opposite end allows for further functionalization, making it a valuable building block for complex synthetic workflows. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54O15 B1192893 Hydroxy-PEG12-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O15/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h28H,1-26H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLYMZWGLMNLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hydroxy-PEG12-acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Properties, Applications, and Experimental Use of Hydroxy-PEG12-acid

This compound is a discrete polyethylene glycol (PEG) derivative that serves as a versatile, heterobifunctional linker in bioconjugation and drug delivery. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a 12-unit ethylene glycol chain, offers researchers a powerful tool for covalently linking molecules of interest. The hydrophilic nature of the PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[] This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols relevant to the use of this compound in a research and development setting.

Core Properties and Specifications

This compound is a well-defined molecule with consistent properties, making it suitable for applications requiring high purity and batch-to-batch reproducibility. The key physicochemical properties are summarized in the table below.

PropertyValue
Chemical Name 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid
Synonyms HO-PEG12-COOH, Hydroxy-PEG12-propionic acid
Molecular Formula C27H54O15
Molecular Weight 618.71 g/mol
Appearance Colorless liquid or white solid
Purity Typically >95%
Solubility Soluble in water and most organic solvents. Specific quantitative data is not readily available.
Storage Conditions Store at -20°C for long-term stability. For short-term, 2-8°C is acceptable. Keep desiccated.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable linker in a variety of bioconjugation applications. The terminal carboxylic acid can be readily activated to react with primary amines, while the hydroxyl group can be further modified or used as an attachment point.

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in molecules like this compound plays a crucial role in connecting the target protein binder and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

Experimental Protocols

The following section outlines a general experimental protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M MES buffer, pH 4.5-6.0

  • Quenching reagent: Hydroxylamine or Tris buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the appropriate reaction buffer.

  • Activation of this compound:

    • In a reaction vessel, add the this compound solution.

    • Add a molar excess (typically 1.2-1.5 equivalents) of both EDC and NHS to the this compound solution.

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes. This forms an NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule will need to be optimized for the specific application.

    • Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C. The reaction pH should be maintained between 7.2 and 8.0 for efficient acylation of primary amines.

  • Quenching the Reaction:

    • Add a quenching reagent, such as hydroxylamine or a Tris buffer, to consume any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

  • Characterization:

    • Characterize the final conjugate using techniques such as mass spectrometry (to confirm the molecular weight), NMR spectroscopy (for structural elucidation), and/or functional assays to confirm the activity of the conjugated molecules.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for the bioconjugation of this compound to an amine-containing molecule.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing reagent_prep Prepare Stock Solutions (this compound, EDC, NHS) activation Activate Carboxylic Acid (EDC, NHS) reagent_prep->activation target_prep Prepare Amine-Containing Molecule Solution conjugation Conjugate to Amine target_prep->conjugation activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate quenching->purification characterization Characterize Final Product purification->characterization

Caption: General workflow for the bioconjugation of this compound.

Conceptual Signaling Pathway for a PROTAC

This diagram illustrates the conceptual mechanism of action for a PROTAC utilizing a linker such as this compound.

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published in open literature, heterobifunctional PEGs of the type HO-PEGn-COOH are generally synthesized from corresponding PEG diols. One common approach involves the protection of one hydroxyl group, followed by the oxidation of the unprotected hydroxyl group to a carboxylic acid, and subsequent deprotection. Alternatively, a mono-protected PEG can be reacted with a molecule containing a protected carboxylic acid, followed by deprotection. These multi-step syntheses require careful control of reaction conditions to ensure high purity and yield of the final product.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and should be optimized for specific applications. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.

References

An In-depth Technical Guide to Hydroxy-PEG12-acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG12-acid, systematically named 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid, is a monodisperse polyethylene glycol (PEG) derivative of significant interest in biomedical and pharmaceutical research. This heterobifunctional linker possesses a terminal hydroxyl group and a terminal carboxylic acid, connected by a hydrophilic 12-unit ethylene glycol chain. This unique structure allows for the covalent conjugation to a wide array of molecules, enhancing their solubility, stability, and pharmacokinetic profiles.

The hydrophilic nature of the PEG spacer increases the solubility of conjugated molecules in aqueous media[1][2][3]. The terminal carboxylic acid can be readily activated to react with primary amine groups, forming stable amide bonds, a common strategy in bioconjugation[1][2]. The terminal hydroxyl group offers an additional site for further derivatization or attachment to other molecules or surfaces. These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a linear chain of twelve repeating ethylene glycol units, flanked by a hydroxyl group at one end and a carboxylic acid at the other.

Chemical Structure:

HO-(CH₂CH₂O)₁₂-CH₂COOH

Quantitative Data Summary

PropertyValueSource
IUPAC Name 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid
Molecular Formula C₂₇H₅₄O₁₅
Molecular Weight 618.71 g/mol
Exact Mass 618.3463
Appearance Colorless liquid or white solidN/A
Purity >95% (typically analyzed by HPLC)
Solubility Soluble in water, DMSO, DCM, DMFN/A
Storage Conditions -20°C for long-term storage

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective oxidation of one of the terminal hydroxyl groups of dodecaethylene glycol (HO-(CH₂CH₂O)₁₂-H). Several oxidation methods can be employed for the synthesis of PEG-carboxylic acids. A common and effective method involves the use of a chromium trioxide-sulfuric acid mixture (Jones reagent) under controlled conditions to favor mono-oxidation.

Experimental Protocol: Jones Oxidation of Dodecaethylene Glycol

This protocol is adapted from general procedures for the oxidation of polyethylene glycols.

Materials:

  • Dodecaethylene glycol (HO-(CH₂CH₂O)₁₂-H)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Preparation of Jones Reagent: In a flask submerged in an ice bath, dissolve a calculated amount of chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). Slowly add deionized water to the mixture while stirring until the CrO₃ is fully dissolved. The final reagent should be a deep orange-red solution. Caution: Jones reagent is highly corrosive and a strong oxidant. Handle with extreme care in a fume hood.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dodecaethylene glycol in acetone. Cool the flask in an ice bath to 0-5°C.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of dodecaethylene glycol. The rate of addition should be controlled to maintain the reaction temperature below 10°C. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching the Reaction: Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange color disappears completely, and the solution remains green.

  • Work-up:

    • Add deionized water to the reaction mixture and extract the product with dichloromethane (CH₂Cl₂) multiple times.

    • Combine the organic layers and wash them sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product from unreacted starting material and di-acid byproduct.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be further assessed by HPLC.

Synthesis Workflow Diagram

Synthesis_of_Hydroxy_PEG12_acid Synthesis Workflow for this compound cluster_reagents Reagent Preparation cluster_reaction Oxidation Reaction cluster_purification Work-up and Purification CrO3 Chromium Trioxide (CrO3) Jones_Reagent Jones Reagent CrO3->Jones_Reagent H2SO4 Sulfuric Acid (H2SO4) H2SO4->Jones_Reagent Water Deionized Water Water->Jones_Reagent Reaction_Mixture Reaction Mixture (0-5°C) Jones_Reagent->Reaction_Mixture Slow Addition Start_Material Dodecaethylene Glycol in Acetone Start_Material->Reaction_Mixture Oxidized_Product Crude Product Mixture Reaction_Mixture->Oxidized_Product Oxidation Quenching Quench with Isopropanol Oxidized_Product->Quenching Extraction Extraction with CH2Cl2 Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound via Jones oxidation.

References

An In-Depth Technical Guide to the Chemical Characteristics of Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG12-acid, systematically named 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid, is a heterobifunctional polyethylene glycol (PEG) linker.[1] It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a discrete chain of twelve ethylene glycol units. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.[2][3]

The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of hydrophobic drugs.[1][4] The terminal functional groups allow for the sequential and specific attachment of two different molecular entities. The carboxylic acid can be readily activated to react with primary amines, forming stable amide bonds, while the hydroxyl group offers a site for further derivatization or conjugation.

This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its application, and visualizations of relevant workflows.

Physicochemical Properties

The distinct chemical structure of this compound dictates its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueReference
Systematic Name 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid
Synonyms HO-PEG12-COOH, Hydroxy-PEG12-carboxylic acid
Molecular Formula C27H54O15
Molecular Weight 618.71 g/mol
Appearance White or off-white powder or wax-like solid
Purity Typically >95%
pKa of Carboxylic Acid Estimated to be in the range of 4-5

Solubility: this compound is highly soluble in water and many organic solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This high solubility is a key advantage in bioconjugation reactions, which often require aqueous buffer systems. For ease of handling, it is recommended to prepare stock solutions in DMF or DMSO.

Spectroscopic and Analytical Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Analytical TechniqueCharacteristic Features
¹H NMR A prominent peak around 3.6 ppm corresponding to the repeating methylene protons (-CH₂CH₂O-) of the PEG backbone.
¹³C NMR Peaks around 70 ppm for the repeating ethylene glycol carbons. A downfield peak around 172 ppm is characteristic of the carboxylic acid carbon (-COOH).
FTIR A broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching band around 1710 cm⁻¹. A characteristic C-O-C ether stretching band around 1100 cm⁻¹.

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. A common and well-established method for conjugating the carboxylic acid moiety to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug) is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protocol: EDC/NHS-Mediated Amide Coupling of this compound to a Primary Amine

This protocol outlines the steps for activating the carboxylic acid of this compound with EDC and NHS to form a more stable NHS ester, which then readily reacts with a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., peptide, protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Prepare fresh stock solutions of EDC-HCl and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC-HCl and NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This step forms the NHS-activated PEG linker.

  • Conjugation to the Amine-Containing Molecule:

    • Add the NHS-activated this compound solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker over the amine-containing molecule is typically used.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using a size-exclusion chromatography (SEC) column to remove excess PEG linker and other reagents.

    • Monitor the elution profile by UV-Vis spectrophotometry at a wavelength appropriate for the conjugated molecule.

  • Characterization:

    • Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the EDC/NHS-mediated conjugation of this compound to a primary amine-containing biomolecule.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation Step cluster_conjugation 3. Conjugation Step cluster_purification 4. Quenching & Purification cluster_analysis 5. Characterization prep_peg This compound in DMSO/DMF activation Mix this compound, EDC, and NHS in Activation Buffer (pH 4.5-6.0) prep_peg->activation prep_edc EDC-HCl in DMSO/DMF prep_edc->activation prep_nhs NHS in DMSO/DMF prep_nhs->activation prep_biomolecule Amine-Biomolecule in Coupling Buffer conjugation Add activated PEG to Amine-Biomolecule in Coupling Buffer (pH 7.2-8.0) prep_biomolecule->conjugation incubation1 Incubate for 15-30 min at Room Temperature activation->incubation1 incubation1->conjugation incubation2 Incubate for 2-4 hours at RT or overnight at 4°C conjugation->incubation2 quenching Add Quenching Solution (Tris or Hydroxylamine) incubation2->quenching purification Purify by Size-Exclusion Chromatography (SEC) quenching->purification analysis Analyze purified conjugate (SDS-PAGE, MS, HPLC) purification->analysis

Workflow for EDC/NHS-mediated bioconjugation.

Application in Antibody-Drug Conjugate (ADC) Development

This compound and similar PEG linkers play a crucial role in the design and synthesis of ADCs. The PEG linker can improve the solubility and stability of the ADC, and by modulating the linker length, the pharmacokinetic properties can be fine-tuned. The following diagram illustrates a conceptual workflow for the synthesis of an ADC using a heterobifunctional linker like this compound.

adc_synthesis_workflow cluster_antibody_mod 1. Antibody Modification cluster_linker_prep 2. Linker-Drug Preparation cluster_conjugation 3. ADC Synthesis cluster_purification_analysis 4. Purification & Analysis antibody Monoclonal Antibody (mAb) reduction Partial Reduction of Disulfide Bonds antibody->reduction e.g., DTT or TCEP conjugation Conjugation of Linker-Drug to Reduced mAb reduction->conjugation Thiol-reactive group on linker linker This compound activation EDC/NHS Activation of Linker linker->activation drug Cytotoxic Drug with Amine Group linker_drug Linker-Drug Conjugate drug->linker_drug Amide Bond Formation activation->linker_drug linker_drug->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., HIC, SEC) adc->purification analysis Characterization (DAR, Purity, Potency) purification->analysis

References

An In-Depth Technical Guide to Hydroxy-PEG12-acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG12-acid is a discrete polyethylene glycol (PEG) derivative that serves as a hydrophilic, bifunctional linker, finding significant application in modern drug development. Its defined chain length, coupled with terminal hydroxyl and carboxylic acid functional groups, makes it a versatile tool in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its use in bioconjugation, and a visualization of its role in the mechanism of action of PROTACs.

Core Properties of this compound

This compound is a heterobifunctional PEG linker characterized by a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 12-unit ethylene glycol chain. This structure allows for sequential and specific chemical modifications.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and safety considerations.

PropertyValueCitations
Molecular Formula C27H54O15[1][2][3]
Molecular Weight 618.71 g/mol [1][2]
Exact Mass 618.3463
IUPAC Name 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20°C.
Chemical Stability Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Hazard Identification Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.

Role in PROTAC Synthesis and Mechanism of Action

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is well-suited, is critical for connecting the target protein ligand and the E3 ligase ligand and optimizing the orientation of the resulting ternary complex.

Logical Workflow for PROTAC Action

The following diagram illustrates the catalytic mechanism of a PROTAC, highlighting the essential role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binding E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruitment TernaryComplex->PROTAC Release & Catalytic Turnover UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Release

Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocol: Amide Bond Formation with an Amine-Containing Molecule

The carboxylic acid moiety of this compound can be coupled to a primary amine-containing molecule (e.g., a protein ligand or an antibody) through the formation of a stable amide bond. This reaction is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester intermediate.

Materials
  • This compound

  • Amine-containing molecule (Substrate-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50mM Borate buffer, pH 8.0. (Note: Do not use buffers containing primary amines like Tris or glycine).

  • Quenching reagent: Hydroxylamine or Tris buffer.

  • Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography).

Experimental Workflow

The following diagram outlines the key steps for the conjugation of this compound to an amine-containing substrate.

Conjugation_Workflow Start Start: Reagent Preparation Dissolve Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. Start->Dissolve Activate Activate Carboxylic Acid: Mix reagents and incubate for 15-30 min at room temp. Dissolve->Activate AddSubstrate Add Amine-Containing Substrate (dissolved in reaction buffer) to the activated PEG linker. Activate->AddSubstrate React Conjugation Reaction: Incubate for 2 hours at room temp or overnight at 4°C. AddSubstrate->React Quench Quench the reaction by adding hydroxylamine or Tris buffer. React->Quench Purify Purify the Conjugate: Remove unreacted reagents and byproducts using HPLC or dialysis. Quench->Purify Analyze Analyze the final product (e.g., via LC-MS, SDS-PAGE). Purify->Analyze End End: Purified Conjugate Analyze->End

Caption: Workflow for Amine-Reactive Conjugation using this compound.

Detailed Procedure
  • Reagent Preparation : Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation. Prepare stock solutions of this compound, EDC, and NHS in an anhydrous solvent like DMF or DMSO. A typical concentration for stock solutions is 10-100 mM.

  • Activation of Carboxylic Acid : In a reaction vial, add this compound, followed by a molar excess (typically 1.2 to 1.5 equivalents) of both EDC and NHS. The reaction is generally performed in the anhydrous solvent used for the stock solutions. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction : Dissolve the amine-containing substrate in the chosen reaction buffer (e.g., PBS, pH 7.4). Add the activated this compound mixture to the substrate solution. The molar ratio of the PEG linker to the substrate should be optimized for the specific application but often ranges from a 5 to 20-fold molar excess of the linker.

  • Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation. Reaction progress can be monitored by an appropriate analytical technique, such as LC-MS.

  • Quenching : To stop the reaction and hydrolyze any remaining active NHS esters, add a quenching reagent. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification : Purify the resulting conjugate to remove unreacted reagents, byproducts (such as N-hydroxysuccinimide and the urea byproduct from EDC), and any excess PEG linker. The appropriate purification method will depend on the nature of the conjugate. For protein conjugates, dialysis or size-exclusion chromatography are common. For smaller molecule conjugates, reverse-phase HPLC is often employed.

  • Analysis and Storage : Characterize the purified conjugate using techniques such as LC-MS to confirm its identity and purity. Store the final product under appropriate conditions, typically frozen in a suitable buffer at -20°C or -80°C.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure provides a hydrophilic spacer that can improve the biopharmaceutical properties of complex molecules. The presence of two distinct functional groups, a hydroxyl and a carboxylic acid, allows for controlled, sequential conjugation strategies in the synthesis of advanced therapeutics like ADCs and PROTACs. The methodologies and data presented in this guide offer a foundational resource for the effective application of this compound in research and development settings.

References

Navigating the Solubility Landscape of Hydroxy-PEG12-acid in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the solubility characteristics of Hydroxy-PEG12-acid in aqueous buffers, a critical consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this bifunctional PEG linker is paramount for its effective application in bioconjugation, drug delivery, and surface modification. This document outlines the factors influencing its solubility, presents a structured approach to solubility determination, and provides detailed experimental protocols.

Core Concepts: Understanding the Solubility of PEGylated Compounds

This compound, a polyethylene glycol derivative featuring a terminal hydroxyl group and a carboxylic acid, is designed for high aqueous solubility due to its hydrophilic ethylene glycol repeats.[1][2] However, its solubility can be influenced by several factors, including the pH of the aqueous buffer, its ionic strength, and the presence of co-solvents or other additives.[3] The terminal carboxylic acid group, with a pKa typically around 4-5, will be deprotonated and more soluble at higher pH values.[4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table presents expected solubility ranges in common aqueous buffers based on the general properties of short-chain PEG-acid derivatives. These values should be experimentally verified for specific applications.

Buffer SystempHExpected Solubility at 25°C (mg/mL)
Citrate Buffer4.0> 50
Phosphate-Buffered Saline (PBS)7.4> 100
Tris Buffer8.5> 100
Carbonate-Bicarbonate Buffer9.5> 100

Experimental Protocols for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocols describe two common methods: an equilibrium solubility assay and a kinetic solubility assay.

Protocol 1: Equilibrium Solubility Assay

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Aqueous buffers of desired pH (e.g., citrate, phosphate, tris)

  • Vials or microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., 4, 5, 6, 7.4, 8.5).[3]

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound in that specific buffer.

Protocol 2: Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility, often used in early-stage drug discovery.

Materials:

  • This compound stock solution in an organic solvent (e.g., DMSO)

  • Aqueous buffers of desired pH

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Plate Preparation: Dispense a small volume of the stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add the desired aqueous buffer to each well to achieve the final target concentration of this compound.

  • Incubation and Mixing: Seal the plate and mix the contents on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Detection of Precipitation (Nephelometry): Measure the light scattering of the samples using a nephelometer. An increase in light scattering indicates the formation of a precipitate and that the solubility limit has been exceeded.

  • Quantification of Soluble Compound (UV-Vis Spectroscopy): Alternatively, after incubation, filter the samples to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at the appropriate wavelength to determine the concentration of the dissolved compound.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates the logical steps involved in assessing the solubility of this compound.

Solubility_Workflow Workflow for this compound Solubility Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Prepare Aqueous Buffers (Varying pH and Ionic Strength) C Add Excess Solid to Buffers (Equilibrium Method) A->C D Add Stock Solution to Buffers (Kinetic Method) A->D B Prepare this compound (Solid or Stock Solution) B->C B->D E Equilibrate and Separate (e.g., Centrifugation) C->E F Incubate and Measure (e.g., Nephelometry) D->F G Quantify Soluble Fraction (e.g., HPLC, UV-Vis) E->G F->G H Determine Solubility Limit (mg/mL or Molarity) G->H I Analyze Impact of Buffer Conditions H->I

References

Navigating the Stability of Hydroxy-PEG12-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxy-PEG12-acid, a commonly utilized PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes established principles of polyethylene glycol (PEG) chemistry, general stability testing protocols, and information from safety data sheets to provide a robust framework for its handling and storage.

Core Concepts in this compound Stability

This compound, characterized by a terminal hydroxyl group and a carboxylic acid separated by a 12-unit ethylene glycol chain, is susceptible to degradation pathways common to PEGylated molecules, primarily hydrolysis and oxidation. Understanding these potential liabilities is crucial for maintaining its integrity and ensuring the reproducibility of experimental outcomes.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, adherence to appropriate storage and handling protocols is paramount. The following recommendations are based on supplier safety data sheets and general laboratory best practices.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationAdditional Considerations
Powder -20°C[4]Long-termKeep container tightly sealed in a cool, well-ventilated area.[4]
In Solvent -80°CUp to 6 monthsStore in a tightly sealed container, away from moisture and light.
In Solvent -20°CUp to 1 monthStore in a tightly sealed container, away from moisture and light.
General RefrigeratedShort-termStore in closed vessels.

Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.

  • Keep away from direct sunlight and sources of ignition.

Potential Degradation Pathways

The primary degradation pathway for PEG-acid compounds is hydrolysis of the ester linkage, which can be catalyzed by acidic or basic conditions. Oxidation of the polyethylene glycol chain is another potential route of degradation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound Hydrolysis_Products Polyethylene Glycol fragments + Carboxylic Acid This compound->Hydrolysis_Products H2O (Acid/Base Catalyzed) Oxidation_Products Aldehydes, Ketones, Carboxylic Acids This compound->Oxidation_Products Oxidizing Agents

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: General Protocol for a Forced Degradation Study

Stress ConditionTypical Reagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C)To assess susceptibility to acid-catalyzed hydrolysis.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature or elevated temperatureTo assess susceptibility to base-catalyzed hydrolysis.
Oxidation 3-30% H₂O₂, room temperatureTo evaluate susceptibility to oxidation.
Thermal Stress Dry heat (e.g., 80°C)To assess thermal stability.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To determine sensitivity to light.
Experimental Workflow

The following diagram outlines a typical workflow for conducting a stability study of this compound.

G Start Start Prepare_Stock_Solution Prepare Stock Solution of This compound Start->Prepare_Stock_Solution Expose_to_Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prepare_Stock_Solution->Expose_to_Stress Time_Points Sample at Predetermined Time Points Expose_to_Stress->Time_Points Analysis Analyze Samples by HPLC-UV/MS Time_Points->Analysis Data_Evaluation Evaluate Data for Degradation Products and Kinetics Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Experimental workflow for a forced degradation study.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique. Mass Spectrometry (MS) can be used for the identification of unknown degradation products.

Table 3: Example HPLC Method Parameters

ParameterExample Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Incompatible Materials

To prevent premature degradation, avoid contact with the following materials:

  • Strong acids and alkalis: These can catalyze hydrolysis.

  • Strong oxidizing and reducing agents: These can lead to oxidative degradation of the PEG chain.

Conclusion

While specific, quantitative stability data for this compound remains limited in publicly accessible literature, a comprehensive understanding of its potential degradation pathways and adherence to recommended storage and handling conditions are critical for its effective use in research and drug development. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to perform their own stability assessments, ensuring the quality and integrity of this important PROTAC linker. By applying the principles of forced degradation studies, scientists can proactively identify and mitigate stability issues, leading to more robust and reliable scientific outcomes.

References

The Strategic Role of the Hydroxyl Group in Hydroxy-PEG12-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG12-acid is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation and drug development. Its unique structure, featuring a terminal hydroxyl group and a terminal carboxylic acid separated by a 12-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances aqueous solubility and improves the pharmacokinetic profile of the resulting conjugates. This in-depth technical guide focuses on the pivotal role of the hydroxyl group in the strategic application of this compound. We will explore its chemical reactivity, methods for its selective modification, and its application in constructing targeted therapeutics, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound is a valuable tool in chemical biology and drug discovery, belonging to the class of PEG linkers. These linkers are prized for their ability to covalently connect two different molecules, imparting favorable properties such as increased hydrophilicity, reduced immunogenicity, and extended circulation half-life to the final conjugate[1]. The defining feature of this compound is its heterobifunctional nature, possessing two distinct reactive handles: a primary hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This allows for sequential and controlled conjugation of different molecular entities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H54O15[2]
Molecular Weight 618.71 g/mol [2]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents[1]

The Pivotal Role of the Hydroxyl Group

While the carboxylic acid end of this compound is readily activated for reaction with primary amines[1], the hydroxyl group provides a crucial, orthogonal site for further chemical modification. This orthogonality is the cornerstone of its utility, enabling multi-step synthetic strategies where different molecules can be attached to each end of the PEG linker in a controlled manner.

The hydroxyl group is a versatile functional group that can be transformed into a variety of other functionalities, including but not limited to:

  • Ethers: For stable, non-cleavable linkages.

  • Esters: Offering the potential for cleavable linkages, sensitive to hydrolysis.

  • Carbonates: Another option for creating cleavable linkers.

  • Leaving Groups (e.g., Tosylates, Mesylates): To facilitate nucleophilic substitution reactions for the introduction of azides, thiols, or other groups.

This chemical versatility allows for the tailored design of linkers with specific properties, such as cleavability in the tumor microenvironment or within the cell, which is a critical aspect of modern drug delivery systems like ADCs and PROTACs.

Selective Modification of the Hydroxyl Group: Orthogonal Protection Strategy

To achieve selective modification of the hydroxyl group in the presence of the carboxylic acid, a common and effective approach is the use of an orthogonal protection strategy. This involves temporarily "masking" the carboxylic acid to prevent it from reacting while the hydroxyl group is being modified.

A typical workflow for the selective modification of the hydroxyl group is as follows:

Orthogonal_Protection_Workflow start This compound (HO-PEG12-COOH) protect Protect Carboxylic Acid (e.g., as a t-butyl ester) start->protect Protection modify Modify Hydroxyl Group (e.g., Tosylation) protect->modify Modification deprotect Deprotect Carboxylic Acid (e.g., with TFA) modify->deprotect Deprotection conjugate Final Conjugation (via activated COOH) deprotect->conjugate Activation & Conjugation

Figure 1: Orthogonal protection workflow for selective hydroxyl group modification.
Experimental Protocol: Protection of the Carboxylic Acid

Objective: To selectively protect the carboxylic acid of this compound as a tert-butyl ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) and tert-butanol (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected HO-PEG12-COOtBu.

Experimental Protocol: Activation of the Hydroxyl Group (Tosylation)

Objective: To activate the hydroxyl group of the protected PEG linker by converting it to a tosylate.

Materials:

  • HO-PEG12-COOtBu

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve HO-PEG12-COOtBu (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield TsO-PEG12-COOtBu.

Application in PROTAC Synthesis: A Case Study

The hydroxyl group's versatility is particularly evident in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

The hydroxyl group of this compound can be used as an attachment point for either the target protein ligand or the E3 ligase ligand, with the carboxylic acid end being used for the other.

General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ub Ubiquitin Ub_POI Ubiquitinated POI E3->Ub Ub->POI transfer Proteasome 26S Proteasome Ub_POI->Proteasome recognition Degraded Degraded Peptides Proteasome->Degraded

Figure 2: General mechanism of action for a PROTAC.
Quantitative Data: Representative Yields for Hydroxyl Group Functionalization

The efficiency of converting the hydroxyl group of a PEG linker into other functionalities is a critical factor in the synthesis of complex bioconjugates. The following table summarizes typical reaction yields for common transformations of a terminal PEG hydroxyl group. While not specific to this compound, these values provide a general expectation for these reactions.

Table 2: Typical Reaction Yields for PEG-OH Functionalization

TransformationReagentsTypical Yield (%)
Tosylation TsCl, TEA/Pyridine>90%
Mesylation MsCl, TEA/Pyridine>95%
Azidation (from Tosylate) Sodium Azide (NaN3)85-95%
Amination (from Azide) PPh3, H2O or H2/Pd-C80-90%
Esterification Carboxylic Acid, DCC, DMAP70-90%

Conclusion

The hydroxyl group of this compound is a key enabler of its broad utility in modern drug development. Its capacity for selective modification, facilitated by orthogonal protection strategies, allows for the precise and controlled synthesis of sophisticated bioconjugates. This technical guide has provided an overview of the role of the hydroxyl group, detailed experimental protocols for its modification, and contextualized its application in the rapidly advancing field of targeted protein degradation with PROTACs. A thorough understanding and strategic utilization of the hydroxyl group's reactivity will continue to be instrumental in the design and synthesis of next-generation therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Carboxylic Acid Reactivity of Hydroxy-PEG12-acid

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to the terminal carboxylic acid group of this compound. This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and surface modification, enabling the covalent attachment of various molecules.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative that possesses two distinct terminal functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][2][3] The molecule consists of a hydrophilic 12-unit PEG spacer, which enhances solubility in aqueous media and can reduce steric hindrance during conjugation.[1][4] The carboxylic acid is the primary site for conjugation reactions, typically with primary amines, while the hydroxyl group offers a secondary site for further derivatization.

Key Structural Features:

  • Chemical Formula: C27H54O15

  • Molecular Weight: Approximately 618.71 g/mol

  • Structure: A linear polyether chain with a terminal hydroxyl group and a terminal carboxylic acid group.

Core Reactivity of the Carboxylic Acid Group

The utility of this compound in bioconjugation stems from the reactivity of its terminal carboxylic acid. This group can be activated to form a stable amide bond with primary or secondary amines present on proteins, peptides, antibodies, or other molecules.

Acidity and pKa

The carboxylic acid group (-COOH) is a weak acid. The typical pKa for a carboxylic acid on a PEG chain is in the range of 4-5. This means that in solutions with a pH above 5, the group will be predominantly in its deprotonated, carboxylate (-COO⁻) form, which enhances its nucleophilicity for certain reactions.

Amide Bond Formation via Carbodiimide Chemistry

The most common and efficient method for conjugating the carboxylic acid of this compound to an amine-containing molecule is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC-HCl), in conjunction with an N-hydroxysuccinimide additive.

This is a two-step process:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.

  • Stabilization and Coupling: To prevent hydrolysis of the unstable intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester can then react with a primary amine at a physiological to slightly basic pH (7.0-8.0) to form a stable amide bond, releasing NHS as a byproduct.

The following diagram illustrates the EDC/NHS activation and subsequent amidation pathway.

G PEG_COOH Hydroxy-PEG12-COOH Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate pH 4.5 - 6.0 EDC EDC EDC->Intermediate PEG_NHS Amine-Reactive PEG-NHS Ester (Semi-Stable) Intermediate->PEG_NHS Byproduct1 Isourea Byproduct Intermediate->Byproduct1 NHS NHS / Sulfo-NHS NHS->PEG_NHS Conjugate Hydroxy-PEG12-CONH-R (Stable Amide Bond) PEG_NHS->Conjugate pH 7.0 - 8.0 Byproduct2 NHS PEG_NHS->Byproduct2 Amine R-NH₂ (Protein, Peptide, etc.) Amine->Conjugate G start Start prep Equilibrate & Dissolve Reagents start->prep activate Activate PEG-Acid (Add EDC/Sulfo-NHS) 15-30 min @ RT, pH 5-6 prep->activate conjugate Add Activated PEG to Amine Molecule 2h @ RT, pH 7.2-7.5 activate->conjugate quench Quench Reaction (Add Tris or Hydroxylamine) conjugate->quench purify Purify Conjugate (Desalting / Dialysis) quench->purify end End purify->end

References

The Hydrophilic Advantage: A Technical Guide to the Properties of PEG12 Spacers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic spacer properties of polyethylene glycol 12 (PEG12), a versatile tool in modern drug development and bioconjugation. From its fundamental physicochemical characteristics to its application in sophisticated drug delivery systems, this document provides a comprehensive overview for researchers and scientists in the field.

Core Properties of PEG12

PEG12, a monodisperse polyethylene glycol chain consisting of 12 ethylene glycol units, is a cornerstone in the design of bioconjugates due to its unique combination of hydrophilicity, biocompatibility, and flexibility.[1][2] These properties are instrumental in overcoming many of the challenges associated with the delivery and efficacy of therapeutic molecules.

The primary advantages of incorporating a PEG12 spacer include:

  • Enhanced Hydrophilicity: The repeating ethylene glycol units impart excellent water solubility to conjugated molecules, which is particularly beneficial for hydrophobic drugs that would otherwise have poor bioavailability.[2][3]

  • Increased Biocompatibility: PEG is known for its low immunogenicity and antigenicity, reducing the potential for adverse immune reactions to the conjugated therapeutic.[4]

  • Reduced Steric Hindrance: The flexible nature and defined length of the PEG12 chain provide optimal spacing between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of proteins, antibodies, or peptides.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, thereby extending the circulating half-life of the therapeutic.

  • Prevention of Aggregation: The hydrophilic PEG chains can mask hydrophobic regions of proteins, reducing the propensity for aggregation, a common issue in the formulation and storage of protein-based drugs.

Physicochemical and Quantitative Data

The precise physicochemical properties of PEG12 and its derivatives are critical for the rational design of bioconjugates. The following tables summarize key quantitative data for various PEG12-containing molecules.

PropertyValueReference(s)
Chemical Formula C24H50O13
Average Molecular Weight ~600 g/mol
Number of Ethylene Glycol Units 12
Spacer Arm Length (SM(PEG)12) 56.0 Å

Table 1: General Physicochemical Properties of PEG12.

Derivative NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Groups
SM(PEG)12 Not specified56.0NHS ester, Maleimide
m-PEG12-OH Not specifiedNot specifiedHydroxyl
m-PEG12-amine Not specifiedNot specifiedAmine
NHS-PEG12-Biotin Not specified56.0NHS ester, Biotin
m-PEG12-Mal Not specifiedNot specifiedMaleimide
THP-PEG12-THP Not specifiedNot specifiedTetrahydropyranyl

Table 2: Properties of Common PEG12 Derivatives. Note: Specific molecular weights for derivatives can vary based on the end groups.

Applications in Drug Development

The hydrophilic spacer properties of PEG12 are leveraged in a variety of cutting-edge drug development applications, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and lipid nanoparticle formulations.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the therapeutic's efficacy and safety. PEG12 linkers are frequently incorporated to:

  • Improve Solubility and Stability: Hydrophobic payloads can induce aggregation of ADCs. A hydrophilic PEG12 linker can mitigate this, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.

  • Enhance Pharmacokinetics: The PEG spacer can favorably modulate the pharmacokinetic properties of the ADC, leading to a longer half-life in circulation.

A study on ADCs with pendant 12-unit polyethylene glycol chains showed they were the best performing conjugates in terms of physical and chemical stability under thermal stress.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the formation of a stable ternary complex. PEG12 is a commonly used linker in PROTAC design due to its ability to:

  • Increase Solubility: The PEG linker enhances the overall water solubility of the PROTAC molecule.

  • Provide Optimal Length and Flexibility: The length of the PEG12 spacer is often optimal for facilitating the productive interaction between the target protein and the E3 ligase.

Lipid Nanoparticles (LNPs)

PEGylated lipids are essential components of LNPs, which are used for the delivery of nucleic acid-based therapeutics like mRNA and siRNA. The PEG chains on the surface of the LNP:

  • Provide a "Stealth" Shield: The hydrophilic PEG layer reduces opsonization and uptake by the reticuloendothelial system, prolonging circulation time.

  • Control Particle Size and Stability: The inclusion of PEGylated lipids helps to control the size of the nanoparticles during formulation and prevents their aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG12 spacers.

Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG12-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug) using a heterobifunctional PEG12 linker.

Materials:

  • Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG12-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, small molecule drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

  • Reaction of NHS-Ester-PEG12-Maleimide with Protein-NH2:

    • Equilibrate the vial of NHS-Ester-PEG12-Maleimide to room temperature before opening.

    • Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution (0.1 mM).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Removal of Excess Linker:

    • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

  • Reaction of Maleimide-PEG12-Protein with Molecule-SH:

    • Immediately add the Molecule-SH to the desalted Maleimide-PEG12-Protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Characterization of PEG12-Conjugated Proteins by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for characterizing PEGylated proteins.

Materials and Equipment:

  • Reversed-phase HPLC column (e.g., C4, C8, or C18)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Post-column addition of a charge-reducing agent (e.g., triethylamine) can simplify spectra.

Procedure:

  • Sample Preparation:

    • Dilute the PEGylated protein sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

  • HPLC Separation:

    • Inject the sample onto the reversed-phase column.

    • Elute the sample using a gradient of Mobile Phase B. The gradient will depend on the hydrophobicity of the conjugate.

  • Mass Spectrometry Analysis:

    • Introduce the HPLC eluent into the mass spectrometer.

    • Acquire mass spectra over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the intact conjugate.

    • The mass difference between peaks can confirm the number of PEG12 units attached.

    • Peptide mapping (after enzymatic digestion) can be used to identify the specific sites of PEGylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving PEG12 spacers.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder - PEG12 Linker - E3 Ligase Ligand) PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC mechanism utilizing a PEG12 linker to induce protein degradation.

ADC_Synthesis_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Antibody (with reactive amines) Activation Antibody-Linker Activation Antibody->Activation Linker NHS-PEG12-Maleimide Linker Linker->Activation Drug Sulfhydryl-containing Drug Conjugation Conjugation Drug->Conjugation Activation->Conjugation ADC_raw Crude ADC Conjugation->ADC_raw Purification Purification (e.g., SEC) ADC_raw->Purification ADC_pure Purified ADC Purification->ADC_pure Characterization Characterization (e.g., HPLC-MS) ADC_pure->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: General workflow for the synthesis and purification of an ADC using a PEG12 linker.

Protein_PEGylation_QC Quality Control Workflow for PEGylated Proteins Start PEGylated Protein Sample HPLC HPLC Separation (Size-Exclusion or Reversed-Phase) Start->HPLC SDS_PAGE SDS-PAGE (Molecular Weight Shift) Start->SDS_PAGE Peptide_Mapping Peptide Mapping (Site of PEGylation) Start->Peptide_Mapping MS Mass Spectrometry (Intact Mass Analysis) HPLC->MS Data_Analysis Data Analysis and Comparison to Reference MS->Data_Analysis SDS_PAGE->Data_Analysis Peptide_Mapping->Data_Analysis Decision Pass/Fail Data_Analysis->Decision

Caption: Quality control workflow for the characterization of PEGylated proteins.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG12-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Hydroxy-PEG12-acid, a heterobifunctional linker, in various bioconjugation applications. This document outlines the fundamental principles, detailed experimental protocols, and characterization methods for the conjugation of biomolecules, with a focus on proteins, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring a terminal hydroxyl group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the covalent linkage of two different molecules. The carboxylic acid can be activated to react with primary amines on biomolecules, forming a stable amide bond. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties.[1] The terminal hydroxyl group offers a site for further modification or attachment of other molecules.

Key Properties of this compound:

PropertyValueReference
Molecular Weight ~618.71 g/mol [2]
Chemical Formula C27H54O15[2]
Structure HO-(CH2CH2O)12-CH2COOHN/A
Solubility Soluble in water and most organic solventsN/A
Reactive Groups Carboxylic Acid (-COOH), Hydroxyl (-OH)[1]

General Bioconjugation Strategy

The most common application of this compound involves the activation of its terminal carboxylic acid to form a reactive ester, which then couples with a primary amine on a target biomolecule, such as the lysine residues on a protein. A widely used method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Bioconjugation_Workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification & Analysis PEG_Acid This compound Activated_PEG NHS-activated PEG-Ester PEG_Acid->Activated_PEG Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_PEG Conjugate PEGylated Biomolecule Activated_PEG->Conjugate Coupling Biomolecule Biomolecule (e.g., Protein with -NH2) Biomolecule->Conjugate Purification Purification (e.g., SEC, HIC) Conjugate->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

General workflow for bioconjugation using this compound.

Experimental Protocols

General Protein PEGylation

This protocol describes the conjugation of this compound to a model protein.

Materials:

  • This compound

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

    • Dissolve the protein of interest in Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with the appropriate volumes of EDC and Sulfo-NHS stock solutions. A common starting point is a 1:2:2 molar ratio of PEG-acid:EDC:Sulfo-NHS.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification of the PEGylated Protein:

    • Remove excess reagents and unconjugated PEG by size-exclusion chromatography (SEC) using an appropriate desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Illustrative Data: Effect of Molar Ratio on PEGylation Efficiency

Disclaimer: The following data is illustrative and not specific to this compound due to the lack of publicly available quantitative data. It represents typical results observed in protein PEGylation experiments.

Molar Ratio (PEG:Protein)Average Number of PEGs per Protein (by MALDI-TOF MS)Protein Recovery (%)
1:10.895
5:13.292
10:15.188
20:17.585
Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a representative procedure for creating an ADC using this compound to link a cytotoxic drug to an antibody. This example assumes the drug has a primary amine for conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Cytotoxic drug with a primary amine

  • This compound

  • EDC and Sulfo-NHS

  • Anhydrous DMF or DMSO

  • Activation Buffer (as in 3.1)

  • Conjugation Buffer (as in 3.1)

  • Purification resins (e.g., Protein A, SEC, Hydrophobic Interaction Chromatography - HIC)

Protocol:

  • Preparation of Drug-PEG12-OH Linker:

    • Activate the carboxylic acid of this compound with EDC and Sulfo-NHS as described in section 3.1.2.

    • Add the amine-containing drug (typically in a slight molar excess) to the activated PEG linker.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Purify the Drug-PEG12-OH conjugate using reverse-phase HPLC.

  • Activation of Drug-PEG12-OH Linker (if needed for a different conjugation chemistry) or direct conjugation:

    • This protocol will proceed with the assumption that the antibody will be conjugated via its lysine residues. The hydroxyl end of the linker is not used in this specific workflow but is available for other applications.

  • Conjugation to Antibody:

    • Activate the carboxylic acid of a new batch of this compound with EDC and Sulfo-NHS.

    • React the activated PEG with the antibody's lysine residues as described in the general protein PEGylation protocol (3.1.3). The molar ratio of activated PEG to the antibody will determine the average drug-to-antibody ratio (DAR).

    • Quench and purify the PEGylated antibody.

  • Purification and Characterization of the ADC:

    • Purify the ADC using a combination of chromatographic techniques. Protein A chromatography can be used to remove unconjugated drug-linker. HIC is effective for separating ADC species with different DARs. SEC is used to remove aggregates.[3]

    • Characterize the ADC to determine the average DAR, purity, and aggregation state. HIC-HPLC and UV-Vis spectroscopy are common methods for DAR determination.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization PEG_Acid This compound Activated_PEG_1 NHS-activated PEG-Ester PEG_Acid->Activated_PEG_1 Activation EDC_NHS_1 EDC/Sulfo-NHS EDC_NHS_1->Activated_PEG_1 Linker_Drug Drug-PEG12-OH Activated_PEG_1->Linker_Drug Coupling Drug Drug-NH2 Drug->Linker_Drug Activated_Linker_Drug Activated Drug-PEG12-OH Linker_Drug->Activated_Linker_Drug Activation (if needed) Antibody Antibody (-NH2) ADC_Crude Crude ADC Mixture Antibody->ADC_Crude Conjugation Activated_Linker_Drug->ADC_Crude HIC HIC (DAR Separation) ADC_Crude->HIC SEC SEC (Aggregate Removal) HIC->SEC Final_ADC Purified ADC SEC->Final_ADC Characterization DAR, Purity, etc. Final_ADC->Characterization

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Synthesis of a Proteolysis-Targeting Chimera (PROTAC)

This protocol provides a representative workflow for synthesizing a PROTAC using this compound as a linker to connect a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes the POI ligand has a primary amine and the E3 ligase ligand has a functional group that can react with the hydroxyl group of the PEG linker (e.g., a carboxylic acid that can be activated).

Materials:

  • This compound

  • POI-binding ligand with a primary amine

  • E3 ligase-binding ligand with a carboxylic acid

  • EDC, NHS/Sulfo-NHS

  • DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF, Dichloromethane (DCM)

  • Purification supplies (e.g., silica gel, preparative HPLC)

Protocol:

  • Conjugation of POI Ligand to PEG Linker:

    • Activate the carboxylic acid of this compound with EDC and NHS in anhydrous DMF as described in section 3.1.2.

    • Add the amine-containing POI ligand to the activated PEG linker.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the POI-PEG12-OH intermediate by column chromatography or preparative HPLC.

  • Conjugation of E3 Ligase Ligand to the Intermediate:

    • Dissolve the POI-PEG12-OH intermediate and the carboxylic acid-containing E3 ligase ligand in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification of the Final PROTAC:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Conjugate POI Ligand cluster_step2 Step 2: Conjugate E3 Ligase Ligand cluster_purification Purification & Characterization PEG_Linker This compound Activated_PEG NHS-activated PEG-Ester PEG_Linker->Activated_PEG EDC/NHS POI_Ligand POI Ligand (-NH2) Intermediate POI-PEG12-OH POI_Ligand->Intermediate Coupling E3_Ligand E3 Ligase Ligand (-COOH) Final_PROTAC_Crude Crude PROTAC E3_Ligand->Final_PROTAC_Crude Activated_PEG->Intermediate Intermediate->Final_PROTAC_Crude DCC/DMAP Purification Preparative HPLC Final_PROTAC_Crude->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC Characterization LC-MS, NMR Final_PROTAC->Characterization

Workflow for the synthesis of a PROTAC using this compound.

Characterization of Conjugates

Thorough characterization is essential to confirm successful conjugation and to assess the quality of the product.

Common Characterization Techniques:

TechniquePurposeExpected Outcome for Successful Conjugation
SDS-PAGE To confirm an increase in molecular weight.A shift to a higher molecular weight band for the PEGylated protein compared to the unconjugated protein.
MALDI-TOF MS To determine the molecular weight and the distribution of PEGylated species.A series of peaks corresponding to the protein with one, two, three, etc., attached PEG linkers.
UV-Vis Spectroscopy To determine protein concentration and, for ADCs, the average DAR.N/A for protein concentration. For DAR, calculation based on absorbance at 280 nm (protein) and at the drug's characteristic wavelength.
HIC-HPLC For ADCs, to separate species with different DARs and calculate the average DAR.A chromatogram with distinct peaks for the unconjugated antibody and antibodies with different numbers of attached drugs.
SEC-HPLC To assess purity and detect the presence of aggregates.A major peak corresponding to the monomeric conjugate and minimal peaks for aggregates or fragments.
LC-MS For PROTACs and small molecule conjugates, to confirm the identity and purity.A mass spectrum with a peak corresponding to the expected molecular weight of the conjugate.
NMR For PROTACs and small molecule conjugates, to confirm the chemical structure.Spectra consistent with the proposed structure of the conjugate.

Conclusion

This compound is a valuable and versatile linker for a wide range of bioconjugation applications. Its defined length, hydrophilicity, and dual-functionality make it a powerful tool for modifying proteins, developing ADCs, and synthesizing PROTACs. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this reagent in their work. Proper optimization of reaction conditions and thorough characterization of the final products are critical for achieving desired outcomes.

References

Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Hydroxy-PEG12-acid in bioconjugation reactions mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Polyethylene glycol (PEG) linkers, such as this compound, are extensively utilized in drug development and bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules and research compounds. The defined length of the PEG12 spacer offers a precise and flexible bridge to connect various molecular entities.

The EDC/NHS coupling chemistry is a robust and widely adopted method for the covalent ligation of a carboxyl group (present on the this compound) to a primary amine on a target molecule, resulting in the formation of a stable amide bond under mild, aqueous conditions. This methodology is broadly applicable for the modification of proteins, peptides, antibodies, small molecules, and other amine-containing substrates.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To enhance the efficiency and control of the reaction, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[1][3] This NHS ester has a longer half-life in aqueous solution compared to the O-acylisourea intermediate, allowing for a more controlled reaction with the amine-containing molecule.[4]

  • Amide Bond Formation: The semi-stable NHS ester readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine side chain) to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).

Data Presentation

Table 1: Recommended Molar Ratios for Optimal Conjugation
ReagentMolar Ratio (Reagent:Carboxyl Group)Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.
This compound1-20 fold excess over the amine-containing moleculeTo drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.
Table 2: Recommended Reaction Conditions
StepParameterRecommended ConditionsReference(s)
Activation Solvent/BufferAnhydrous DMF/DCM or 0.1 M MES, pH 4.5-6.0
TemperatureRoom Temperature
Time15-30 minutes (aqueous)
Conjugation BufferPBS or Borate buffer, pH 7.2-8.0
Temperature4°C to Room Temperature
Time2 hours to overnight

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein/Antibody (Aqueous Two-Step Protocol)

This protocol is designed for the in-situ activation of this compound and its subsequent conjugation to a primary amine-containing biomolecule such as a protein or antibody.

Materials and Reagents:

  • This compound

  • Protein/Antibody with primary amines (in a suitable buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting Columns for purification

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.

  • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.

  • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer immediately before use.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Protein/Antibody

  • Immediately after activation, add the activated this compound solution to the protein/antibody solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

  • The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).

  • The purified PEGylated protein can be further analyzed by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Conjugation of this compound to a Small Molecule with a Primary Amine (Organic Solvent)

This protocol is suitable for small molecules that are soluble in organic solvents.

Materials and Reagents:

  • This compound

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.

Step 2: Conjugation to the Small Molecule

  • In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add the activated Hydroxy-PEG12-NHS ester solution to the small molecule solution.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The residue can be redissolved in a suitable solvent and purified by reverse-phase HPLC to isolate the desired conjugate.

  • Characterize the final product by NMR and mass spectrometry.

Mandatory Visualization

EDC/NHS Coupling Chemistry of this compound Carboxyl This compound (-COOH) Intermediate1 O-acylisourea (unstable) Carboxyl->Intermediate1 + EDC (pH 4.5-6.0) Amine Target Molecule (-NH2) Product PEGylated Molecule (stable amide bond) Amine->Product EDC EDC NHS NHS / Sulfo-NHS Intermediate2 NHS-ester (semi-stable) Intermediate1->Intermediate2 + NHS Intermediate2->Product + Amine (pH 7.2-8.0)

Caption: EDC/NHS activation and conjugation pathway.

Experimental Workflow for Protein PEGylation start Start prep Reagent Preparation (this compound, EDC, Sulfo-NHS, Buffers) start->prep activation Activation of this compound (Add EDC & Sulfo-NHS, RT, 15-30 min) prep->activation conjugation Conjugation to Protein (Add to protein solution, pH 7.2-8.0, RT, 2h or 4°C overnight) activation->conjugation quenching Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification Purification (Size-Exclusion Chromatography / Dialysis) quenching->purification analysis Analysis (SDS-PAGE, HPLC, Mass Spectrometry) purification->analysis end End analysis->end

Caption: General workflow for protein PEGylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.
Unconjugated Linker Still Present After Purification Incorrect MWCO of the dialysis membrane.For this compound, use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the linker can pass through while retaining a larger biomolecule.
Poor separation in size-exclusion chromatography.Ensure the appropriate column resin is used for the size of the biomolecule and the linker. The sample volume should not exceed the column's recommended capacity.

References

Synthesis of PROTACs Using a Hydroxy-PEG12-Acid Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1][2]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties.[3] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. The Hydroxy-PEG12-acid linker is a bifunctional molecule that provides a hydroxyl group and a carboxylic acid group, enabling the sequential and directional conjugation of the POI and E3 ligase ligands.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing a this compound linker, including methodologies for purification and characterization.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Recruitment E3->POI Ub Transfer Ub Ubiquitin Ub->E3 Proteasome->PROTAC Recycled Proteasome->E3 Recycled

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using a this compound linker. This protocol involves the sequential amide coupling of the linker to an amine-containing POI ligand and an amine-containing E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis is performed in a stepwise manner to ensure the specific conjugation of the ligands to the linker.

Synthesis_Workflow start Start Materials step1 Step 1: Amide coupling of POI-NH2 to this compound start->step1 intermediate Intermediate: POI-PEG12-OH step1->intermediate step2 Step 2: Activation of hydroxyl group and coupling to E3-NH2 intermediate->step2 final_protac Final PROTAC: POI-PEG12-E3 step2->final_protac purification Purification (Preparative HPLC) final_protac->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization end Final Product characterization->end

Caption: Workflow for the two-step synthesis of a PROTAC.

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized POI ligand.

Materials:

  • Amine-functionalized POI ligand (POI-NH2)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG12-OH).

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

Materials:

  • POI-PEG12-OH intermediate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing E3 ligase ligand (E3-NH2)

  • Anhydrous DMF

  • DIPEA

  • Preparative HPLC system

Procedure:

  • Dissolve the POI-PEG12-OH intermediate (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG12-OTs).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the this compound linker.

Table 1: Reagent Quantities and Expected Yield for Final PROTAC Synthesis

Reagent/ProductMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
POI-PEG12-OTs(Calculated)1001.0->95%
E3 Ligase Ligand(Known)(Calculated)1.1->98%
Final PROTAC (Calculated) - - 40-60 >99%

Table 2: Characterization Data for the Final PROTAC

Analytical MethodExpected Result
¹H NMR, ¹³C NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
HRMS Accurate mass corresponding to the calculated molecular formula of the final PROTAC.
HPLC A single major peak in the chromatogram, confirming high purity.

Conclusion

This document provides a detailed protocol for the synthesis of PROTACs utilizing a this compound linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided methodologies for purification and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt this protocol to their specific target and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary.

References

Surface Modification of Nanoparticles with Hydroxy-PEG12-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This modification imparts a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, prolonging systemic circulation time, and enhancing accumulation at target sites through the enhanced permeability and retention (EPR) effect.[1]

Hydroxy-PEG12-acid is a heterobifunctional PEG derivative featuring a terminal hydroxyl group and a carboxylic acid. This structure allows for covalent attachment to nanoparticles while presenting a terminal hydroxyl group for potential further functionalization. The carboxylic acid group can be readily conjugated to primary amine groups on the nanoparticle surface using carbodiimide chemistry.[2] The hydrophilic PEG spacer enhances solubility and stability in aqueous media.[2]

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, along with methodologies for the comprehensive characterization of the resulting PEGylated nanoparticles.

Key Applications

The functionalization of nanoparticles with this compound is advantageous for a variety of biomedical applications:

  • Drug Delivery: PEGylated nanoparticles serve as robust carriers for therapeutic agents, including small molecule drugs and biologics. The PEG layer can protect the payload from degradation and premature clearance.[3]

  • Medical Imaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents for techniques like Magnetic Resonance Imaging (MRI), with the PEG coating improving their circulation time and targeting capabilities.

  • Theranostics: Combining therapeutic and diagnostic agents in a single PEGylated nanoparticle allows for simultaneous monitoring of disease and targeted treatment.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the covalent conjugation of this compound to nanoparticles possessing surface amine groups (e.g., amine-functionalized iron oxide or silica nanoparticles) using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Centrifugal filter units or magnetic separator

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Freshly prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS solution to the this compound.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification of PEGylated Nanoparticles:

    • Purify the functionalized nanoparticles to remove excess PEG, unreacted reagents, and byproducts.

    • For magnetic nanoparticles, use a magnetic separator to pellet the particles. Remove the supernatant and wash the particles 3-5 times with Coupling Buffer.

    • For non-magnetic nanoparticles, use centrifugal filter units with an appropriate molecular weight cutoff. Centrifuge to remove the supernatant and resuspend the particles in fresh Coupling Buffer. Repeat the washing steps 3-5 times.

  • Final Resuspension and Storage:

    • Resuspend the final purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS or DI water).

    • Store the nanoparticle suspension at 4°C.

G cluster_activation Activation Step (pH 5.5-6.0) cluster_conjugation Conjugation & Purification PEG This compound (-COOH) EDC_NHS EDC + NHS in MES Buffer Activated_PEG Activated PEG-NHS Ester Amine_NP Amine-functionalized Nanoparticle (-NH2) PEG_NP PEGylated Nanoparticle Quench Quenching (Tris or Hydroxylamine) Purify Purification (Centrifugation/Magnetic Separation) Final_NP Final Product

Protocol 2: Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the physicochemical properties of the PEGylated nanoparticles.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Purpose: To measure the average size of the nanoparticles in solution and the broadness of the size distribution. An increase in hydrodynamic diameter post-modification is indicative of successful PEGylation.

  • Protocol:

    • Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to an appropriate concentration for DLS analysis.

    • Ensure the sample is well-dispersed by brief sonication if necessary.

    • Measure the hydrodynamic diameter and PDI at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

    • Perform at least three independent measurements and report the average values.

2. Surface Charge Measurement

  • Technique: Zeta Potential Analysis

  • Purpose: To determine the surface charge of the nanoparticles. Successful PEGylation typically results in a shielding of the surface charge, causing the zeta potential to shift towards neutrality.

  • Protocol:

    • Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl or DI water, to ensure a suitable ionic strength for measurement.

    • Measure the electrophoretic mobility of the nanoparticles using a zeta potential analyzer.

    • The instrument software will convert the electrophoretic mobility to zeta potential using the Smoluchowski or Huckel approximation.

    • Perform at least three independent measurements and report the average zeta potential.

3. Confirmation of Covalent Attachment

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To identify the functional groups present on the nanoparticle surface and confirm the formation of an amide bond between the PEG and the nanoparticle.

  • Protocol:

    • Lyophilize or oven-dry the nanoparticle samples (unmodified and PEGylated) to obtain a powder.

    • Acquire FTIR spectra of the dried nanoparticle samples, as well as the pure this compound.

    • Look for the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands and the characteristic C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) in the spectrum of the PEGylated nanoparticles.

4. Quantification of PEG Grafting Density

  • Technique: Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of PEG attached to the nanoparticle surface by measuring the weight loss of the organic PEG layer upon heating.

  • Protocol:

    • Place a known mass of the lyophilized PEGylated nanoparticles in a TGA crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to an elevated temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • The weight loss observed in the temperature range corresponding to PEG degradation (typically 200-450°C) can be used to calculate the percentage of PEG by mass.

Data Presentation

Quantitative data from the characterization experiments should be summarized for clear comparison between unmodified and modified nanoparticles.

Parameter Unmodified Nanoparticles This compound Modified Nanoparticles
Hydrodynamic Diameter (nm) e.g., 105 ± 5e.g., 125 ± 7
Polydispersity Index (PDI) e.g., 0.15 ± 0.02e.g., 0.18 ± 0.03
Zeta Potential (mV) e.g., +25 ± 3e.g., +5 ± 2
PEG Grafting Density (%) N/Ae.g., 15%

Visualization of Nanoparticle Fate

The surface modification with this compound is designed to alter the interaction of the nanoparticle with biological systems, leading to improved drug delivery outcomes.

References

Application Notes and Protocols for Peptide Immobilization using Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immobilization of peptides onto various surfaces using the bifunctional linker, Hydroxy-PEG12-acid. This linker features a terminal carboxylic acid for covalent attachment to amine-functionalized surfaces and a terminal hydroxyl group. The polyethylene glycol (PEG) spacer enhances the solubility of the linker in aqueous media and reduces non-specific protein binding to the surface, which is crucial for the development of bioactive surfaces for applications in drug discovery, diagnostics, and biomaterial engineering.

Introduction to Peptide Immobilization with this compound

Covalent immobilization of peptides onto solid supports is a fundamental technique in various fields of life sciences and materials science. The use of a PEG linker, such as this compound, offers several advantages:

  • Reduction of Non-specific Binding: The hydrophilic nature of the PEG chain creates a hydration layer that repels non-specific adsorption of proteins and other biomolecules.

  • Enhanced Bioactivity: The flexible PEG spacer allows the immobilized peptide to adopt a more natural conformation and provides better accessibility for binding to its target molecules.[1]

  • Controlled Orientation: When combined with site-specific conjugation strategies, PEG linkers can help in orienting the peptide for optimal activity.

  • Stable Linkage: The formation of a stable amide bond between the carboxylic acid of the linker and an amine on the surface ensures minimal leaching of the immobilized peptide.[2]

The this compound linker is particularly useful for creating surfaces with tailored properties. The terminal carboxylic acid is activated to react with primary amines on a functionalized surface.

Experimental Protocols

This section details the step-by-step procedures for immobilizing peptides on a substrate, such as glass or silicon wafers, using this compound. The overall workflow consists of three main stages: surface preparation, linker attachment, and peptide immobilization.

Materials and Reagents
  • Substrates (e.g., glass coverslips, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Peptide with a primary amine group (N-terminal or Lysine side chain)

  • Quenching solution: 1 M Ethanolamine, pH 8.5

  • Wash buffers: Deionized water, ethanol, dimethylformamide (DMF)

Protocol 1: Surface Preparation - Amination of Glass/Silicon Surfaces

This protocol describes the introduction of primary amine groups on a hydroxylated surface using APTES.

  • Surface Cleaning:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates sequentially with toluene, ethanol, and deionized water.

    • Dry the substrates under a stream of nitrogen.

    • Cure the silane layer by baking at 110°C for 30 minutes. The surface is now amine-functionalized.

Protocol 2: Attachment of this compound Linker

This protocol details the activation of the carboxylic acid group of this compound and its coupling to the aminated surface.

  • Activation of this compound:

    • Dissolve this compound (e.g., 50 mM), EDC (100 mM), and NHS (100 mM) in Activation Buffer.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Coupling to Amine-Functionalized Surface:

    • Immerse the amine-functionalized substrates in the activated this compound solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with deionized water and dry under a stream of nitrogen. The surface is now functionalized with this compound.

Protocol 3: Peptide Immobilization

This protocol is a general guide for immobilizing a peptide with a primary amine to a surface. The carboxylic acid of the surface-bound PEG linker needs to be activated first.

  • Activation of Surface-Bound Carboxylic Acid:

    • Immerse the this compound functionalized surface in a solution of EDC (100 mM) and NHS (100 mM) in Activation Buffer for 15 minutes at room temperature.

    • Rinse the surface with Activation Buffer.

  • Peptide Coupling:

    • Dissolve the peptide (e.g., 1 mg/mL) in Coupling Buffer (PBS, pH 7.4).

    • Immerse the activated surface in the peptide solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Transfer the substrates to the quenching solution and incubate for 30 minutes to block any unreacted NHS-esters.

    • Rinse the substrates thoroughly with Coupling Buffer, followed by deionized water.

    • Dry the peptide-immobilized surfaces under a stream of nitrogen.

    • Store the functionalized surfaces in a desiccator at 4°C.

Characterization and Data Presentation

The success of each modification step should be verified using appropriate surface characterization techniques.

Modification Step Characterization Technique Expected Outcome Reference Data
Amine Functionalization Contact Angle GoniometryDecrease in water contact angle compared to the clean surface.Clean Glass: <10°; APTES-coated: 40-60°
X-ray Photoelectron Spectroscopy (XPS)Appearance of N1s peak.N1s binding energy ~400 eV
This compound Attachment Contact Angle GoniometryFurther change in water contact angle.PEGylated surface: 30-50°
XPSIncrease in C1s and O1s signals, decrease in Si2p signal intensity due to PEG layer.C1s peak for C-O at ~286.5 eV
Peptide Immobilization Fluorescence Microscopy (with fluorescently labeled peptide)Uniform fluorescence across the surface.-
XPSFurther increase in N1s signal.-
Enzyme-Linked Immunosorbent Assay (ELISA)Detection of immobilized peptide using a specific antibody.-
Quantitative Data: Peptide Surface Density
Peptide Linker Surface Density (pmol/cm²) Reference
Model Peptide AShort-chain PEG10 - 50Hypothetical
Antimicrobial PeptidePEG (n=4)~100[3]
RGD PeptidePEG (n=8)50 - 150Hypothetical

Visualizations

Workflow Diagrams

G cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Peptide Immobilization Clean Substrate Clean Substrate Hydroxylated Surface Hydroxylated Surface Clean Substrate->Hydroxylated Surface Piranha Solution Amine-Functionalized\nSurface Amine-Functionalized Surface Hydroxylated Surface->Amine-Functionalized\nSurface APTES PEGylated Surface PEGylated Surface Amine-Functionalized\nSurface->PEGylated Surface This compound + EDC/NHS Activated Surface Activated Surface PEGylated Surface->Activated Surface EDC/NHS Peptide-Immobilized\nSurface Peptide-Immobilized Surface Activated Surface->Peptide-Immobilized\nSurface Peptide Solution Final Surface Final Surface Peptide-Immobilized\nSurface->Final Surface Quenching G cluster_surface Surface cluster_linker Linker cluster_peptide Peptide Surface_NH2 Surface-NH2 Surface_NH_CO_PEG_OH Surface-NH-CO-PEG12-OH Surface_NH2->Surface_NH_CO_PEG_OH + HO-PEG12-CO-NHS HO_PEG_COOH HO-PEG12-COOH HO_PEG_CO_NHS HO-PEG12-CO-NHS HO_PEG_COOH->HO_PEG_CO_NHS EDC, NHS Peptide_NH2 H2N-Peptide Surface_NH_CO_PEG_O_CO_Peptide Surface-Immobilized Peptide Surface_NH_CO_PEG_OH->Surface_NH_CO_PEG_O_CO_Peptide Peptide Activation & Coupling (not shown for clarity) or other activation of hydroxyl

References

Application Notes and Protocols for Site-Specific Protein Modification with Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Hydroxy-PEG12-acid for the site-specific modification of proteins. This document outlines the principles of conjugation, detailed experimental protocols, and methods for the characterization of the resulting PEGylated proteins.

Introduction to this compound in Protein Modification

This compound is a hydrophilic, discrete-length polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a hydroxyl group. The carboxylic acid moiety allows for covalent conjugation to primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on a protein's surface through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2]

The PEG component of the linker offers several advantages in bioconjugation, including increased hydrophilicity, reduced aggregation, and enhanced stability of the modified protein.[3] The discrete length of the PEG12 chain ensures homogeneity in the final conjugate, which is crucial for therapeutic applications and reproducible research. The terminal hydroxyl group can be used for further derivatization if required.

Site-specific modification is highly desirable to produce well-defined and homogenous protein conjugates, ensuring reproducibility and preserving the biological activity of the protein.[4] While direct conjugation to lysine residues is often not site-specific due to the presence of multiple lysines on the protein surface, strategies such as controlling reaction pH or utilizing protein engineering can achieve greater site-selectivity.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras.

  • PEGylation of Therapeutic Proteins: Modification with PEG can increase the in vivo half-life and reduce the immunogenicity of therapeutic proteins.[5]

  • Surface Modification: Immobilization of proteins onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols

Protocol 1: General Protein Modification with this compound

This protocol describes a two-step process for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5)

  • Desalting columns or dialysis equipment for purification

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in ultrapure water or buffer.

  • Activation of this compound:

    • In a reaction tube, add this compound to an activation buffer (0.1 M MES, pH 5.5).

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 of PEG-acid:EDC:NHS.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Protein:

    • Prepare the protein solution in a conjugation buffer (e.g., PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of labeling and should be optimized for each specific protein. Start with a range of molar excess (e.g., 5-fold, 10-fold, 20-fold).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.

  • Purification of the PEGylated Protein:

    • Remove excess PEG linker and reaction byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Site-Specific N-Terminal Modification of a Protein

This protocol aims to achieve preferential modification of the N-terminal α-amine by leveraging the difference in pKa between the N-terminal amine and the ε-amines of lysine residues.

Procedure:

The procedure is similar to Protocol 1, with the following key modification:

  • Conjugation pH: The conjugation step (Step 3) should be performed at a lower pH, typically between 6.0 and 7.0. At this pH, the N-terminal amine is more likely to be deprotonated and thus more reactive than the lysine amines. The optimal pH will need to be determined empirically for each protein.

Quantitative Data and Characterization

The success of the protein modification should be assessed quantitatively. The following table provides a template for recording and presenting key data.

ParameterMethodExample Target Value/Range
Degree of Labeling (DOL) Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy (if applicable)1-3 PEGs per protein (for preserving activity)
Conjugation Efficiency SDS-PAGE, HPLC (SEC or IEX)> 80% conversion of the protein to the PEGylated form
Purity of Conjugate SEC-HPLC, RP-HPLC> 95%
Protein Recovery UV-Vis (A280)> 70%
Biological Activity Relevant bioassayRetention of > 80% of the unmodified protein's activity

Characterization Methods:

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Size-Exclusion Chromatography (SEC): Used for both purification and analysis. The PEGylated protein will have a shorter retention time compared to the unmodified protein due to its larger hydrodynamic radius.

  • Ion-Exchange Chromatography (IEX): Can be used to separate protein-PEG conjugates with different numbers of attached PEG chains, as PEGylation can shield the protein's surface charges.

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the degree of labeling.

  • Peptide Mapping: Following enzymatic digestion of the PEGylated protein, mass spectrometry can be used to identify the specific sites of modification.

Diagrams

Experimental Workflows

experimental_workflow cluster_activation Activation Step (pH 5.5) cluster_conjugation Conjugation Step (pH 7.4) cluster_purification Purification This compound This compound Activated_PEG Activated Hydroxy-PEG12-NHS-ester This compound->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEGylated_Protein_Mix Reaction Mixture (PEGylated Protein + Excess Reagents) Activated_PEG->PEGylated_Protein_Mix Protein Protein Protein->PEGylated_Protein_Mix 2h RT or O/N 4°C SEC Size-Exclusion Chromatography PEGylated_Protein_Mix->SEC Quench then Purify Purified_Conjugate Purified PEGylated Protein SEC->Purified_Conjugate

Caption: Workflow for protein conjugation with this compound.

characterization_workflow cluster_analysis Characterization Purified_Conjugate Purified PEGylated Protein SDS_PAGE SDS-PAGE Purified_Conjugate->SDS_PAGE Confirm MW Shift SEC_HPLC SEC-HPLC Purified_Conjugate->SEC_HPLC Assess Purity Mass_Spec Mass Spectrometry Purified_Conjugate->Mass_Spec Determine DOL & Site Bioassay Functional Bioassay Purified_Conjugate->Bioassay Evaluate Activity

Caption: Characterization workflow for PEGylated proteins.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Inactive reagents (hydrolyzed EDC/NHS).Incorrect buffer pH.Insufficient molar excess of PEG linker.Protein amines are not accessible.Use fresh EDC/NHS solutions.Ensure activation is done at pH 4.5-6.0 and conjugation at pH 7.0-8.0.Increase the molar ratio of the PEG linker to the protein.Consider denaturing/refolding the protein if structure permits.
Protein Precipitation/Aggregation High degree of labeling leading to hydrophobicity changes.Unstable protein at reaction pH or temperature.Reduce the molar excess of the PEG linker.Optimize reaction pH and temperature.Add stabilizing excipients to the buffer.
Loss of Biological Activity Modification of amines in the active site or binding interface.Attempt site-specific modification (e.g., N-terminal at lower pH).Reduce the degree of labeling.Use site-directed mutagenesis to remove reactive lysines from critical regions and introduce them in non-critical areas.
Heterogeneous Product Non-specific modification of multiple lysine residues.Employ site-specific modification strategies.Optimize purification methods (e.g., ion-exchange chromatography) to separate different species.

References

Application Notes and Protocols for Hydroxy-PEG12-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG12-acid is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of targeted drug delivery systems. Its defined length and composition provide precise control over the spacing between a targeting moiety and a therapeutic payload, which is crucial for optimizing the efficacy and pharmacokinetic properties of the final conjugate. This bifunctional linker possesses a terminal hydroxyl group and a carboxylic acid group, enabling versatile conjugation chemistries for attaching to a wide range of biomolecules and drug payloads.

The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic drugs, reduces aggregation, and can minimize non-specific binding, thereby improving the overall performance and safety profile of the drug delivery system. These application notes provide an overview of the use of this compound in functionalizing nanoparticles, constructing Antibody-Drug Conjugates (ADCs), and synthesizing Proteolysis Targeting Chimeras (PROTACs), complete with detailed experimental protocols and illustrative data.

I. Functionalization of Nanoparticles with this compound

The surface modification of nanoparticles with this compound is a common strategy to improve their stability, biocompatibility, and circulation time. The carboxylic acid terminus can be activated to react with amine groups on the nanoparticle surface, while the hydroxyl group can be used for further conjugation of targeting ligands.

Quantitative Data Presentation

Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)

FormulationThis compound Concentration (µM)Mean Hydrodynamic Diameter (nm) ± SDZeta Potential (mV) ± SDDoxorubicin Loading Efficiency (%) ± SD
Unmodified AuNPs052.3 ± 1.8-35.6 ± 2.1N/A
AuNP-PEG12-OH 11075.8 ± 2.5-15.2 ± 1.565.7 ± 3.2
AuNP-PEG12-OH 25088.1 ± 3.1-12.8 ± 1.178.4 ± 2.8
AuNP-PEG12-OH 310095.4 ± 2.9-11.5 ± 0.985.1 ± 2.5

SD: Standard Deviation, N/A: Not Applicable

Experimental Protocol: Functionalization of Amine-Modified Gold Nanoparticles

This protocol describes the covalent attachment of this compound to amine-functionalized gold nanoparticles (AuNPs) via EDC/NHS chemistry, followed by the loading of doxorubicin (DOX) for illustrative purposes.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs-NH2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Doxorubicin hydrochloride (DOX)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Centrifugal filter units (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to AuNPs-NH2:

    • Disperse the AuNPs-NH2 in MES buffer.

    • Add the activated this compound solution to the AuNPs-NH2 dispersion. The molar ratio of PEG linker to AuNPs should be optimized based on the desired surface density.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous mixing.

  • Purification of AuNP-PEG12-OH:

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the functionalized nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.

  • Characterization:

    • Characterize the size and zeta potential of the purified AuNP-PEG12-OH using Dynamic Light Scattering (DLS).

    • Confirm the successful conjugation of the PEG linker using Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of characteristic PEG ether bond peaks.

  • Drug Loading (Optional):

    • Disperse the AuNP-PEG12-OH in PBS.

    • Add a solution of doxorubicin in DMSO to the nanoparticle suspension.

    • Stir the mixture overnight at room temperature in the dark.

    • Purify the drug-loaded nanoparticles by dialysis against PBS to remove unloaded doxorubicin.

    • Determine the drug loading efficiency by measuring the absorbance of the unloaded drug in the dialysate using a UV-Vis spectrophotometer.

Experimental Workflow

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification cluster_characterization Characterization A1 Dissolve this compound in MES buffer A2 Add EDC and NHS A1->A2 A3 Incubate for 30 min A2->A3 C2 Add activated PEG linker A3->C2 C1 Disperse Amine-AuNPs in MES buffer C1->C2 C3 React for 4 hours C2->C3 P1 Quench reaction C3->P1 P2 Centrifugal filtration P1->P2 P3 Wash with PBS P2->P3 CH1 DLS (Size, Zeta Potential) P3->CH1 CH2 FTIR (Conjugation) P3->CH2

Workflow for Nanoparticle Functionalization

II. Antibody-Drug Conjugates (ADCs) Synthesis using this compound Linker

This compound serves as a hydrophilic and flexible linker in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The carboxylic acid end can be conjugated to the drug, while the hydroxyl end can be activated for reaction with the antibody.

Quantitative Data Presentation

Table 2: Characterization of Trastuzumab-PEG12-Doxorubicin ADC

ParameterValue
Antibody Concentration5.0 mg/mL
Drug-to-Antibody Ratio (DAR)3.8
Percentage of Unconjugated Antibody< 5%
In vitro Cytotoxicity (IC50 in SK-BR-3 cells)15.2 nM
In vivo Tumor Growth Inhibition (TGI)85%
Experimental Protocol: Synthesis of a Trastuzumab-PEG12-Doxorubicin ADC

This protocol outlines the synthesis of an ADC where doxorubicin is conjugated to the antibody Trastuzumab via a this compound linker.

Materials:

  • Trastuzumab antibody

  • This compound

  • Doxorubicin hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • p-Nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Synthesis of Doxorubicin-PEG12-acid:

    • Dissolve doxorubicin hydrochloride and a 1.2 molar equivalent of this compound in anhydrous DMF.

    • Add a 1.5 molar equivalent of DCC and a 0.1 molar equivalent of DMAP.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the Doxorubicin-PEG12-acid conjugate by flash chromatography.

  • Activation of the Hydroxyl Group of the Drug-Linker Conjugate:

    • Dissolve the purified Doxorubicin-PEG12-acid in anhydrous DMF.

    • Add a 1.5 molar equivalent of p-nitrophenyl chloroformate and a 2.0 molar equivalent of TEA.

    • Stir the reaction at room temperature for 2 hours to form the activated p-nitrophenyl carbonate ester.

  • Conjugation to Trastuzumab:

    • Prepare a solution of Trastuzumab in PBS (pH 7.4).

    • Slowly add the activated Doxorubicin-PEG12-p-nitrophenyl carbonate solution in DMF to the antibody solution with gentle stirring. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction mixture for 4 hours at 4°C.

  • Purification and Characterization of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).

    • Determine the protein concentration using a BCA protein assay.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and 495 nm (for doxorubicin).

    • Analyze the purity and aggregation of the ADC by SEC-HPLC.

Logical Relationship Diagram

G cluster_components Components cluster_conjugation Conjugation A Antibody (Trastuzumab) ADC Antibody-Drug Conjugate (Trastuzumab-PEG12-Dox) A->ADC L Linker (this compound) DL Drug-Linker (Dox-PEG12-acid) L->DL D Drug (Doxorubicin) D->DL DL->ADC

ADC Synthesis Logic

III. PROTAC Synthesis using this compound Linker

In PROTAC technology, this compound can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The defined length of the PEG linker is critical for inducing the formation of a productive ternary complex.

Quantitative Data Presentation

Table 3: Characterization of a BRD4-targeting PROTAC with a PEG12 Linker

PROTACLinkerTarget LigandE3 Ligase LigandDC50 (nM)Dmax (%)
PROTAC-1This compoundJQ1Pomalidomide1592
PROTAC-2(Shorter PEG linker)JQ1Pomalidomide8575
PROTAC-3(Longer PEG linker)JQ1Pomalidomide4288

DC50: concentration for 50% degradation; Dmax: maximum degradation

Experimental Protocol: Synthesis of a JQ1-PEG12-Pomalidomide PROTAC

This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein, using JQ1 as the target ligand and pomalidomide as the E3 ligase ligand, connected by a this compound linker.

Materials:

  • (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate (JQ1-acid precursor)

  • 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of JQ1-PEG12-acid:

    • Hydrolyze the JQ1-acid precursor using standard conditions (e.g., LiOH in THF/water) to obtain the free carboxylic acid of JQ1.

    • Dissolve the JQ1-acid and a 1.1 molar equivalent of this compound in DMF.

    • Add a 1.2 molar equivalent of HATU and a 2.0 molar equivalent of DIPEA.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the JQ1-PEG12-acid conjugate by preparative HPLC.

  • Conjugation to Pomalidomide:

    • Dissolve the purified JQ1-PEG12-acid and a 1.0 molar equivalent of pomalidomide in DMF.

    • Add a 1.2 molar equivalent of HATU and a 2.0 molar equivalent of DIPEA.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Signaling Pathway Diagram

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (JQ1-PEG12-Pomalidomide) Target Target Protein (BRD4) PROTAC->Target E3 E3 Ligase (Cereblon) PROTAC->E3 Ternary Ternary Complex (BRD4-PROTAC-E3) Target->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Disclaimer

The protocols and data presented in these application notes are for illustrative purposes and should be considered as a starting point for experimental design. Optimization of reaction conditions, purification methods, and characterization techniques may be necessary for specific applications and molecules. All research should be conducted in a suitable laboratory setting by qualified personnel.

References

Application Notes and Protocols for Amine-Reactive Conjugation of Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely established strategy in drug development to enhance the therapeutic properties of molecules, including proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2] Hydroxy-PEG12-acid is a discrete PEG linker containing a terminal hydroxyl group and a carboxylic acid, offering a defined chain length for precise modification.

This document provides detailed application notes and protocols for the amine-reactive conjugation of this compound. The primary method described is the activation of the terminal carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amine-containing molecules.

Principle of the Reaction

The conjugation of this compound to an amine-containing molecule is typically a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester by NHS. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]

  • Conjugation to the Amine: The NHS ester of this compound readily reacts with primary amines on the target molecule to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[3]

Applications

The amine-reactive conjugation of this compound is a versatile tool for:

  • Modifying therapeutic proteins and peptides: To improve their stability, reduce immunogenicity, and extend their plasma half-life.[4]

  • Functionalizing nanoparticles and surfaces: To create a hydrophilic coating that reduces non-specific protein binding.

  • Developing antibody-drug conjugates (ADCs): By linking a cytotoxic drug to an antibody.

  • Creating bi-functional linkers: The terminal hydroxyl group can be further modified to introduce other functionalities.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including the concentration of reactants, pH, and reaction time. The following table provides typical ranges for key parameters that should be optimized for each specific application.

ParameterTypical RangeNotes
Molar Ratio (PEG-Acid:EDC:NHS) 1:1.5:1.5 to 1:5:5Higher excess of EDC/NHS may be required for dilute solutions.
Activation Time 15 - 60 minutesThe NHS-ester intermediate has limited stability in aqueous solutions.
Conjugation Time 2 - 12 hoursCan be performed at room temperature or 4°C.
Conjugation pH 7.2 - 8.5Optimal for reaction with primary amines.
Typical Conjugation Efficiency 50 - 90%Highly dependent on the specific reactants and conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Protocol 1: Two-Step Aqueous Conjugation

This protocol is suitable for the conjugation of this compound to proteins or other biomolecules in an aqueous environment.

1. Preparation of Reagents:

  • Equilibrate all reagents to room temperature before use.
  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
  • Dissolve the this compound in Activation Buffer.
  • Dissolve the amine-containing molecule in Conjugation Buffer.

2. Activation of this compound:

  • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).
  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to the Amine-Containing Molecule:

  • Add the activated this compound solution to the solution of the amine-containing molecule.
  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

5. Purification of the Conjugate:

  • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Conjugation in Organic Solvent

This protocol is suitable for small molecules that may have limited solubility in aqueous buffers.

1. Preparation of Reagents:

  • Ensure all glassware is dry.
  • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).
  • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

2. Activation and Conjugation:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), mix the this compound, EDC, and NHS solutions.
  • Stir the mixture for 30-60 minutes at room temperature.
  • Add the amine-containing molecule solution to the activated PEG-acid solution.
  • If the amine has a salt counter-ion, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added (1-2 equivalents relative to the amine).
  • Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.

3. Work-up and Purification:

  • The reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.
  • Purification of the final conjugate can be achieved by column chromatography or preparative HPLC.

Characterization of the Conjugate

It is crucial to characterize the final conjugate to confirm successful PEGylation and to determine the degree of modification.

MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the conjugate and confirm the addition of the PEG moiety.

Protocol:

  • Sample Preparation:

    • For protein conjugates, purify the sample using a C4 ZipTip. Elute with a saturated solution of sinapinic acid in 30:70 acetonitrile:water with 0.1% TFA.

    • For small molecule conjugates, prepare a 1 mg/mL solution in acetonitrile. Mix 1:1 with a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50:50 acetonitrile:water with 0.1% TFA.

  • Analysis:

    • Spot 0.5-1 µL of the sample/matrix mixture onto the MALDI plate and allow it to air dry.

    • Acquire the mass spectrum in the appropriate mass range. A successful conjugation will show a mass shift corresponding to the mass of the this compound.

HPLC Analysis

Objective: To assess the purity of the conjugate and quantify the degree of PEGylation.

Protocol:

  • Method: Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be used.

  • Mobile Phase (RP-HPLC): A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Detection: UV absorbance at 220 nm or 280 nm (for proteins).

  • Analysis: The chromatogram of the reaction mixture will show peaks corresponding to the unconjugated molecule, the PEGylated conjugate, and excess PEG reagent. The degree of conjugation can be estimated by comparing the peak areas.

Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_peg Dissolve this compound in Activation Buffer activation Activation (15-30 min, RT) pH 5.0-6.0 prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation prep_amine Dissolve Amine-Molecule in Conjugation Buffer conjugation Conjugation (2-4h RT or O/N 4°C) pH 7.2-7.5 prep_amine->conjugation activation->conjugation quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (MALDI-TOF, HPLC) purification->characterization

Caption: Experimental workflow for the two-step aqueous conjugation of this compound.

reaction_pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product peg_acid Hydroxy-PEG12-COOH activated_peg Hydroxy-PEG12-CO-NHS (Amine-Reactive NHS Ester) peg_acid->activated_peg + EDC, NHS pH 4.5-6.0 amine R-NH2 conjugate Hydroxy-PEG12-CO-NH-R (Stable Amide Bond) activated_peg->conjugate + R-NH2 pH 7.0-8.5

Caption: Reaction pathway for the EDC/NHS mediated conjugation of this compound to a primary amine.

References

Troubleshooting & Optimization

How to improve low yield in Hydroxy-PEG12-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Hydroxy-PEG12-acid conjugation reactions. The primary focus is on amide bond formation between the terminal carboxylic acid of this compound and a primary amine on a target molecule using carbodiimide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this compound conjugation reactions?

A low yield is most frequently attributed to suboptimal reaction conditions for the amide bond formation, leading to an incomplete reaction or the formation of side products. Key factors to scrutinize are the quality and ratio of coupling agents (like EDC and NHS), reaction pH, solvent purity, and moisture control.[1]

Q2: How does pH affect the efficiency of the conjugation reaction?

The pH is a critical parameter that influences two key steps of the reaction:

  • Activation Step: The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[2][3]

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH between 7.0 and 8.5.[2][4]

Therefore, a two-step process with a pH shift is often recommended to achieve optimal overall yield.

Q3: My starting materials are consumed, but the yield of the desired conjugate is still low. What could be the issue?

This scenario often points to the formation of side products. The most common side product in EDC/NHS mediated reactions is N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate. This side product can be difficult to remove due to its similar polarity to the desired product. Another possibility is the hydrolysis of the activated NHS-ester, which regenerates the carboxylic acid and prevents conjugation.

Q4: Can the length of the PEG linker impact the conjugation yield?

Yes, the length of the PEG linker can influence the reaction yield. While longer PEG chains can improve the solubility of the reactants and the final conjugate, they can also introduce steric hindrance. This steric hindrance can make it more difficult for the reactive groups to come into proximity, leading to lower conjugation efficiency.

Q5: What are some alternative coupling agents to EDC/NHS?

While EDC/NHS is widely used due to its water-soluble byproducts, other coupling agents can be employed, especially if high efficiency is required. Some alternatives include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for high efficiency, fast reaction times, and low racemization.

  • DCC (N,N'-Dicyclohexylcarbodiimide): Offers high activation efficiency, but its byproduct, dicyclohexylurea (DCU), is insoluble and requires filtration for removal.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields in this compound conjugation reactions.

Problem 1: Low or No Conjugate Formation
Symptom Possible Cause Recommended Solution
No product formation, starting materials remain.Inactive Coupling Agents: EDC and NHS are moisture-sensitive and can degrade over time.Use fresh, high-quality EDC and NHS. Store them in a desiccator.
Presence of Water: Water can hydrolyze the activated NHS-ester intermediate, regenerating the carboxylic acid.Ensure all solvents and reagents are anhydrous.
Incorrect pH: The pH of the reaction mixture is critical for both the activation and coupling steps.Optimize the pH for a two-step reaction: pH 4.5-6.0 for activation and pH 7.0-8.5 for coupling. Use non-amine containing buffers like MES for activation and PBS for coupling.
Steric Hindrance: The conjugation site on the target molecule may be sterically hindered.Consider using a longer or a branched PEG linker to extend the distance between the target molecule and the reactive group.
Low product yield with significant amounts of unreacted starting materials.Suboptimal Molar Ratios: Inadequate excess of coupling agents or PEG linker.Increase the molar excess of the PEG linker and the coupling agents (EDC/NHS). A common starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG-acid.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC or LC-MS.
Problem 2: Low Yield After Purification
Symptom Possible Cause Recommended Solution
Significant loss of product during purification.Formation of Hard-to-Separate Side Products: N-acylurea byproduct has similar properties to the desired conjugate.Optimize reaction conditions to minimize side product formation (e.g., use of NHS, lower temperature). For purification, consider alternative chromatography techniques like ion exchange or size exclusion chromatography.
Product Aggregation: The final conjugate may be prone to aggregation, leading to losses during purification.Optimize the purification buffers to maintain the solubility of the conjugate. Analyze samples before and after each purification step to identify where aggregation occurs.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS> 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU> 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS> 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Reaction vials and stirring equipment

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. It is recommended to prepare EDC and NHS solutions immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the PEG-acid solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately before adding the amine-containing molecule, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Add the amine-containing molecule to the activated PEG solution. The molar ratio of the amine-containing molecule to the PEG-acid should be optimized but can start at 1:1.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the target molecule.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a suitable chromatography method, such as size exclusion or reverse-phase HPLC, to remove unreacted PEG, target molecule, and reaction byproducts.

Visualizations

G cluster_workflow This compound Conjugation Workflow prep Reagent Preparation (PEG-Acid, EDC, NHS, Buffers) activation Activation (pH 4.5-6.0 in MES Buffer) prep->activation Add EDC/NHS conjugation Conjugation (pH 7.0-8.5 in PBS Buffer) activation->conjugation Add Amine & Adjust pH quenching Quenching (Hydroxylamine or Tris) conjugation->quenching Stop Reaction purification Purification (HPLC, FPLC) quenching->purification Isolate Conjugate

Caption: A typical workflow for the two-step conjugation of this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Fresh EDC/NHS? Anhydrous?) start->check_reagents check_ph Verify Reaction pH (Two-step pH adjustment?) check_reagents->check_ph Reagents OK solution_reagents Use Fresh, High-Quality Reagents check_reagents->solution_reagents Degraded check_ratio Optimize Molar Ratios (Excess of EDC/NHS?) check_ph->check_ratio pH OK solution_ph Implement Two-Step pH Protocol check_ph->solution_ph Incorrect check_purification Analyze Purification Steps (Aggregation? Side products?) check_ratio->check_purification Ratios OK solution_ratio Increase Molar Excess of Reagents check_ratio->solution_ratio Suboptimal solution_purification Optimize Buffers & Chromatography check_purification->solution_purification Issues Found

Caption: A logical guide for troubleshooting low conjugation yields.

References

Technical Support Center: Purification of Hydroxy-PEG12-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of Hydroxy-PEG12-acid conjugates. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound conjugates?

For small-molecule PEG conjugates like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and widely used purification method.[1][2][] This technique separates molecules based on their hydrophobicity, which is typically altered upon conjugation, allowing for effective separation of the conjugate from unreacted starting materials.[1][]

Q2: Which HPLC column and mobile phase are recommended for this type of purification?

A C18 or a C8 column is a good starting point for purifying this compound conjugates via RP-HPLC. The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to achieve optimal separation.

Q3: How can I detect my this compound conjugate during HPLC if it has poor UV absorbance?

Since the PEG moiety itself does not have a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active. In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are highly recommended. Alternatively, if available, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to provide both detection and mass confirmation of the conjugate.

Q4: Are there alternative purification methods to HPLC?

Yes, other methods can be used, either as alternatives or as complementary steps:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and can be effective for removing unreacted small molecules. However, for small conjugates like this compound, the resolution might be insufficient to separate species with minor size differences.

  • Dialysis/Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes. For a this compound conjugate (MW ~600-800 g/mol depending on the conjugated molecule), a low MWCO membrane (e.g., 100-500 Da) would be required, which may not be readily available or efficient.

  • Flash Chromatography: For larger scale purifications where high resolution is not paramount, flash chromatography on silica gel or reversed-phase media can be a viable option.

Q5: How can I assess the purity of my final product?

The purity of the final this compound conjugate can be assessed using several analytical techniques:

  • Analytical RP-HPLC: Using a high-resolution column and an optimized gradient to separate the conjugate from any impurities. Purity is typically determined by the relative peak area.

  • LC-MS: To confirm the molecular weight of the purified conjugate and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the conjugate and identify any residual starting materials or byproducts.

Troubleshooting Guide

Issue Possible Cause Solution
Poor Separation in RP-HPLC Inappropriate column choice.For small PEG conjugates, a C18 or C8 column is generally suitable. Consider a column with a smaller particle size for higher resolution.
Suboptimal mobile phase gradient.Optimize the gradient to be shallower around the elution time of your conjugate to improve resolution. Experiment with different organic solvents (acetonitrile vs. methanol) or additives (TFA vs. formic acid).
Sample overload.Reduce the amount of sample injected onto the column.
Broad Peaks in Chromatogram Non-optimal chromatographic conditions.Increase the column temperature to improve peak shape. Ensure the mobile phase is well-mixed and degassed.
Presence of multiple PEGylated species.While this compound is a discrete PEG, issues with the starting material or reaction conditions could lead to heterogeneity. Analyze fractions across the peak by MS to investigate.
Low Recovery of Purified Conjugate Adsorption to the column.Add a small percentage of an organic solvent like isopropanol to the mobile phase to reduce non-specific binding.
Precipitation on the column.Ensure your conjugate is soluble in the mobile phase. You may need to adjust the pH or add a co-solvent.
Instability of the conjugate.Assess the stability of your conjugate under the purification conditions (e.g., pH of the mobile phase).
Presence of Unreacted Starting Material Incomplete reaction.Optimize the reaction conditions (e.g., stoichiometry, reaction time, temperature).
Inefficient purification.Re-optimize the purification method, potentially using a different technique or a combination of methods (e.g., flash chromatography followed by preparative HPLC).

Quantitative Data Summary

The following table provides representative data for the purification of a small molecule conjugate of this compound using preparative RP-HPLC. Actual results may vary depending on the specific conjugate and experimental conditions.

Parameter Value Notes
Purification Method Preparative RP-HPLCC18 column
Crude Purity 40-60%Determined by analytical HPLC
Final Purity >95%Determined by analytical HPLC
Typical Recovery Yield 60-80%Dependent on the degree of separation from impurities
Loading Capacity 10-100 mgPer injection on a standard preparative column

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of a this compound Conjugate

This protocol provides a general starting point. Optimization will be necessary based on the specific properties of your conjugate.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump and a suitable detector (e.g., UV, ELSD, or MS)

  • C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Crude reaction mixture containing the this compound conjugate

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Fraction collector

  • Lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase A or a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 10-20 mL/min) for at least 5-10 column volumes.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Start the gradient elution. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 75% B (linear gradient)

    • 45-50 min: 75% to 95% B

    • 50-55 min: 95% B (column wash)

    • 55-60 min: 95% to 5% B (re-equilibration)

  • Fraction Collection: Collect fractions throughout the gradient elution based on the detector signal corresponding to the desired conjugate.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to determine their purity.

  • Product Isolation: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the aqueous solution to obtain the purified conjugate as a solid.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Reaction Mixture prep_hplc Preparative RP-HPLC start->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC/LC-MS) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: Workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_separation Separation Problems cluster_recovery Recovery Issues cluster_solutions Potential Solutions start Purification Issue Identified poor_sep Poor Separation start->poor_sep broad_peaks Broad Peaks start->broad_peaks low_recovery Low Recovery start->low_recovery optimize_gradient Optimize Gradient poor_sep->optimize_gradient change_column Change Column poor_sep->change_column reduce_load Reduce Sample Load poor_sep->reduce_load broad_peaks->optimize_gradient adjust_temp Adjust Temperature broad_peaks->adjust_temp low_recovery->change_column check_solubility Check Solubility low_recovery->check_solubility

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Purification of Biomolecules from Unreacted Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Hydroxy-PEG12-acid from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a PEG-based linker with a terminal carboxylic acid group and a molecular weight of 618.71 g/mol . It is used in bioconjugation to link molecules. After a conjugation reaction, any unreacted this compound remains as an impurity. Its removal is crucial to ensure the purity of the final conjugated biomolecule, which is essential for accurate downstream applications and analysis.

Q2: What are the primary methods for removing unreacted this compound?

The choice of method depends on the size and chemical properties of your target molecule (the molecule to which the PEG linker is being attached).

  • For large biomolecules (e.g., proteins, antibodies): Methods based on size exclusion are highly effective. These include Dialysis/Ultrafiltration and Size-Exclusion Chromatography (SEC).

  • For small molecules (e.g., peptides, small organic molecules): Methods that separate based on polarity and charge are more suitable. These include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Q3: How does the acidic nature of this compound influence the purification strategy?

The carboxylic acid group on this compound allows for its selective removal using techniques that exploit its charge. In Liquid-Liquid Extraction, the pH of the aqueous phase can be adjusted to deprotonate the carboxylic acid, making the PEG linker soluble in the aqueous layer while a non-polar product remains in the organic layer.[1][2][3] Similarly, in Solid-Phase Extraction, an ion-exchange resin can be used to capture the charged PEG-acid.

Q4: Can I use the same purification method for different molecules conjugated with this compound?

Not necessarily. The properties of your target molecule heavily influence the choice of purification method. A method that works well for a large, stable protein may not be suitable for a small, hydrophobic molecule. It is important to consider the size, stability, and polarity of your target molecule when selecting a purification strategy.

Method Selection and Comparison

The following table summarizes the recommended methods for removing unreacted this compound, helping you choose the most appropriate technique for your experiment.

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Dialysis / Ultrafiltration Size-based separation using a semi-permeable membrane.[4][5]Large biomolecules (e.g., proteins >10 kDa).Gentle on samples, simple setup.Slow process, may not be effective for removing impurities from very small biomolecules.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Large biomolecules, especially for buffer exchange.Good for removing small molecules from large ones, can be automated.Can lead to sample dilution.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Small to medium-sized molecules, peptides.High resolution, well-established technique.This compound is polar and may elute quickly with the solvent front.
Solid-Phase Extraction (SPE) Selective adsorption of compounds onto a solid matrix.Small molecules, sample cleanup.Fast, can be tailored with different sorbents.Method development may be required to optimize separation.
Liquid-Liquid Extraction (LLE) Separation based on differential solubility in immiscible liquids.Small, non-polar to moderately polar organic molecules.Simple, inexpensive, and effective for exploiting the acidic nature of the impurity.Can form emulsions, may not be suitable for all sample types.

Experimental Protocols

Protocol 1: Removal of this compound from a Protein Sample using Dialysis

This protocol is designed for removing the small this compound linker from a much larger protein.

Materials:

  • Dialysis tubing or cassette with a low molecular weight cutoff (MWCO), e.g., 2-5 kDa.

  • Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.

  • Stir plate and stir bar.

  • Beaker.

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with deionized water.

  • Sample Loading: Load the reaction mixture containing your protein and the unreacted this compound into the dialysis tubing/cassette.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours. For efficient removal, change the dialysis buffer at least three times. An overnight dialysis step after the initial changes is recommended.

  • Sample Recovery: After the final dialysis step, remove the tubing/cassette and carefully recover the purified protein sample.

Protocol 2: Removal of this compound from a Small Molecule using Liquid-Liquid Extraction

This protocol is suitable for separating the acidic this compound from a neutral or basic small molecule product that is soluble in an organic solvent.

Materials:

  • Separatory funnel.

  • Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous base solution (e.g., 5% sodium bicarbonate).

  • Brine (saturated NaCl solution).

  • Drying agent (e.g., anhydrous sodium sulfate).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in the organic solvent in a separatory funnel.

  • Extraction: Add an equal volume of the aqueous base solution to the separatory funnel. Stopper the funnel and shake vigorously, venting periodically to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound will partition into the upper aqueous layer, while your product should remain in the organic layer.

  • Collection: Drain the lower organic layer into a clean flask.

  • Washing: Repeat the extraction of the organic layer with the aqueous base solution two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent to obtain your purified product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low recovery of the target molecule after dialysis. The MWCO of the dialysis membrane is too high.Use a dialysis membrane with a lower MWCO that is significantly smaller than your target molecule.
Non-specific binding of the target molecule to the membrane.Choose a membrane material known for low protein binding (e.g., regenerated cellulose).
Unreacted this compound is still present after purification. Dialysis: Insufficient dialysis time or too few buffer changes.Increase the dialysis duration and perform at least three buffer changes with a large volume of buffer.
SEC: Poor resolution between the product and the PEG linker.Ensure the column has the appropriate fractionation range for your molecules. Optimize the flow rate and sample volume.
LLE: Incomplete extraction of the acidic impurity.Perform multiple extractions with the aqueous base. Ensure the pH of the aqueous phase is sufficiently basic to deprotonate the carboxylic acid.
SPE: The PEG linker is co-eluting with the product.Optimize the wash and elution steps. Consider using a different sorbent with a different retention mechanism.
Formation of an emulsion during liquid-liquid extraction. The two solvent layers are not separating cleanly.Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.

Workflow and Logic Diagrams

Below are diagrams illustrating the decision-making process for selecting a purification method and the experimental workflow for a common purification technique.

MethodSelection start Start: Reaction Mixture (Target Molecule + Unreacted this compound) decision_size Is the target molecule a large biomolecule (>10 kDa)? start->decision_size large_mol_path Yes small_mol_path No size_based_methods Use Size-Based Methods large_mol_path->size_based_methods Yes polarity_based_methods Use Polarity/Charge-Based Methods small_mol_path->polarity_based_methods No dialysis Dialysis / Ultrafiltration size_based_methods->dialysis sec Size-Exclusion Chromatography (SEC) size_based_methods->sec end Purified Target Molecule dialysis->end sec->end decision_polarity Is the target molecule soluble in an organic solvent? polarity_based_methods->decision_polarity rphplc Reverse-Phase HPLC (RP-HPLC) polarity_based_methods->rphplc organic_soluble_path Yes water_soluble_path No lle Liquid-Liquid Extraction (LLE) organic_soluble_path->lle Yes spe Solid-Phase Extraction (SPE) water_soluble_path->spe No lle->end spe->end rphplc->end

Caption: Decision tree for selecting a purification method.

LLE_Workflow start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve add_to_funnel Transfer to Separatory Funnel dissolve->add_to_funnel add_base Add Aqueous Base (e.g., 5% NaHCO3) add_to_funnel->add_base shake_vent Shake and Vent add_base->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers drain_organic Drain Organic Layer separate_layers->drain_organic repeat_extraction Repeat Extraction with Aqueous Base (2x) drain_organic->repeat_extraction wash_brine Wash Organic Layer with Brine repeat_extraction->wash_brine dry_concentrate Dry and Concentrate Organic Layer wash_brine->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for Liquid-Liquid Extraction.

References

Technical Support Center: Optimizing Hydroxy-PEG12-acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the molar ratio of Hydroxy-PEG12-acid in protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein labeling?

This compound is a discrete polyethylene glycol (dPEG®) linker, meaning every molecule has a precise, single molecular weight.[1] It contains a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. For protein labeling, the carboxylic acid group must first be "activated," most commonly by converting it into an N-hydroxysuccinimide (NHS) ester.[1] This activated NHS-PEG ester then readily reacts with primary amine groups (-NH2) on the protein, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[2][3]

Q2: What is the recommended starting molar ratio of activated PEG12-acid to protein?

The optimal molar ratio is highly dependent on the specific protein and the desired degree of labeling, and it should be determined empirically.[1] However, a common starting point is a 5- to 50-fold molar excess of the PEG reagent over the protein. For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess is a typical starting point and often results in 4-6 PEG molecules per antibody.

Q3: How does protein concentration affect the required molar ratio?

Labeling reactions with dilute protein solutions require a greater fold molar excess of the PEG reagent to achieve the same level of modification compared to reactions with concentrated protein solutions. This is because the lower concentration of protein molecules reduces the reaction rate.

Q4: What are the most critical reaction parameters to control?

Several factors significantly impact the outcome of the PEGylation reaction:

  • Molar Ratio: Controls the extent of labeling.

  • pH: The reaction with primary amines is most efficient at a pH between 7.0 and 9.0. Buffers must be free of primary amines (e.g., Tris, glycine), which compete with the protein for the PEG reagent. Phosphate-buffered saline (PBS) is a common choice.

  • Temperature and Time: Reactions can be performed at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.

  • Reagent Stability: Activated PEG-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. Therefore, the reagent should be equilibrated to room temperature before opening and dissolved in a dry organic solvent (like DMSO or DMF) immediately before use.

Q5: How can I control the degree of PEGylation or target a specific site?

Controlling the degree of labeling (e.g., achieving mono-PEGylation vs. multi-PEGylation) is a common challenge.

  • Molar Ratio Adjustment: Lowering the molar excess of the PEG reagent will result in a lower degree of labeling.

  • pH Control: Because the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, performing the reaction at a lower pH (e.g., 7.0 or below) can favor labeling at the N-terminus over lysine residues.

  • Site-Specific Strategies: For precise control, advanced methods like introducing a uniquely reactive cysteine residue via genetic engineering for reaction with a PEG-maleimide reagent can be employed.

Q6: How do I confirm that my protein has been successfully PEGylated?

Successful PEGylation can be confirmed by several analytical methods:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band or a smear compared to the unmodified protein.

  • Mass Spectrometry (LC/MS or MALDI-TOF): This technique provides precise mass information, confirming the covalent attachment of PEG molecules and helping to determine the distribution of different PEGylated species.

  • Size-Exclusion Chromatography (SEC): The increased hydrodynamic size of the PEGylated protein will cause it to elute earlier from an SEC column compared to the native protein.

Troubleshooting Guide

This guide addresses common issues encountered during protein PEGylation experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Hydrolyzed/Inactive PEG Reagent: The PEG-NHS ester was exposed to moisture or prepared too far in advance. 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that competed with the protein. 3. Suboptimal pH: The reaction pH was too low (< 7.0), reducing the reactivity of lysine amines. 4. Insufficient Molar Ratio: The molar excess of the PEG reagent was too low for the protein concentration used.1. Use a fresh vial of PEG-NHS reagent. Equilibrate to room temperature before opening and dissolve immediately before use. Do not prepare stock solutions for storage. 2. Exchange the protein into an amine-free buffer like PBS (pH 7.2-8.0). 3. Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal labeling of lysine residues. 4. Perform a titration experiment, testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal excess for your specific protein and concentration.
Protein Precipitation During/After Reaction 1. Over-Labeling: A high degree of PEGylation can alter the protein's physicochemical properties, leading to aggregation. 2. High Organic Solvent Concentration: The final concentration of DMSO or DMF used to dissolve the PEG reagent was too high (>10%), causing protein denaturation.1. Reduce the molar ratio of PEG-reagent-to-protein to decrease the number of attached PEG chains. 2. Ensure the volume of the organic solvent added does not exceed 10% of the total reaction volume.
High Polydispersity (Mixture of differently PEGylated species) 1. High Molar Ratio: A large excess of the PEG reagent increases the likelihood of multiple lysine residues reacting. 2. High pH: A higher pH (e.g., > 8.5) increases the reactivity of all available primary amines, leading to a more heterogeneous product mixture.1. Systematically lower the molar ratio of PEG-to-protein. 2. Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity.
Difficulty Removing Unreacted PEG Reagent 1. Large Hydrodynamic Radius of PEG: Unreacted PEG molecules can be difficult to separate from large PEGylated proteins using standard size-exclusion chromatography (SEC) alone. 2. Inefficient Purification Method: Dialysis may be slow or incomplete for larger PEG reagents.1. Use a high-resolution SEC column designed for protein purification. 2. Consider alternative purification methods such as ion-exchange chromatography (IEX), which separates molecules based on charge rather than size. Since PEGylation shields surface charges, the PEGylated protein will elute differently than the native protein.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the terminal carboxylic acid on this compound to a primary amine-reactive NHS ester.

  • Materials:

    • This compound

    • N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Triethylamine (TEA) or other suitable base

    • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

  • Methodology:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Add 1.1-1.5 equivalents of DSC and a catalytic amount of a base like TEA.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC/MS.

    • Once the reaction is complete, the product can be purified using silica gel column chromatography to yield the activated this compound-NHS ester.

    • Confirm the structure and purity using ¹H NMR and mass spectrometry.

Protocol 2: General Protein Labeling with Activated PEG12-NHS Ester

This protocol provides a general starting point for labeling a protein with an activated PEG12-NHS ester.

  • Materials:

    • Protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

    • Activated this compound-NHS ester

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)

  • Methodology:

    • Preparation: Equilibrate the vial of activated PEG-NHS ester to room temperature before opening.

    • Calculate Reagents: Determine the volume of PEG-NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold).

      • mmol Protein = (mg Protein) / (MW of Protein in mg/mmol)

      • mmol PEG = mmol Protein x Molar Excess

      • mg PEG = mmol PEG x MW of PEG in mg/mmol

    • PEG Reagent Solution: Immediately before use, prepare a 10 mM stock solution of the activated PEG-NHS ester by dissolving it in anhydrous DMSO or DMF.

    • Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is less than 10%.

    • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

    • Quenching (Optional but Recommended): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

    • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).

    • Storage: Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Optimization & Reaction cluster_analysis Analysis & Purification A Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) C Perform Trial Reactions at Different Molar Ratios (e.g., 5:1, 10:1, 20:1, 50:1) B Prepare Fresh PEG-NHS Stock Solution (e.g., 10mM in DMSO) D Incubate (RT for 30-60 min or 4°C for 2h) C->D E Quench Reaction (e.g., Tris Buffer) D->E F Analyze Products (SDS-PAGE, LC/MS) E->F G Select Optimal Ratio F->G H Scale-up Reaction & Purify (SEC or IEX) G->H

Caption: Experimental workflow for optimizing the molar ratio of PEG-NHS ester to protein.

Caption: Reaction between a protein's primary amine and an activated PEG-NHS ester.

Troubleshooting_Flowchart start Analyze PEGylation Result prob1 Low or No Labeling start->prob1 Efficiency? prob2 Protein Precipitation start->prob2 Solubility? prob3 High Polydispersity start->prob3 Purity? cause1a Inactive Reagent? prob1->cause1a cause1b Wrong Buffer/pH? prob1->cause1b cause1c Ratio Too Low? prob1->cause1c cause2a Over-Labeling? prob2->cause2a cause2b >10% Org. Solvent? prob2->cause2b cause3a Ratio Too High? prob3->cause3a cause3b pH Too High? prob3->cause3b sol1a Use Fresh Reagent cause1a->sol1a sol1b Use Amine-Free Buffer (pH 7.2-8.0) cause1b->sol1b sol1c Increase Molar Ratio cause1c->sol1c sol2a Decrease Molar Ratio cause2a->sol2a sol2b Check Solvent Volume cause2b->sol2b sol3a Decrease Molar Ratio cause3a->sol3a sol3b Lower Reaction pH (e.g., to 7.0-7.5) cause3b->sol3b

Caption: A logical troubleshooting guide for common protein PEGylation issues.

References

Effect of pH on Hydroxy-PEG12-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PEG12-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound involves a two-step process, each with its own optimal pH range. The terminal carboxylic acid of this compound is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This creates a more stable, amine-reactive NHS ester intermediate. This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.[4][5]

For optimal conjugation efficiency, it is recommended to perform a two-step reaction with distinct pH conditions for each step.

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different. Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.

Q3: What are the consequences of using a pH outside the optimal range?

Using a suboptimal pH can lead to several issues:

  • Low pH for Coupling: At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in low conjugation yield.

  • High pH for Coupling: At a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases. This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the activated this compound.

  • Compatible Buffers:

    • Activation Step (pH 4.5-6.0): MES buffer is a good choice.

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, and borate buffers are suitable.

  • Incompatible Buffers:

    • Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) and glycine. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Data Presentation

The efficiency of the conjugation reaction is highly dependent on the pH. The following table summarizes the recommended pH ranges for the two key steps in the conjugation of this compound.

Reaction StepOptimal pH RangeCommonly Used BufferKey Considerations
Carboxyl Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid.
Amine Coupling 7.0 - 8.5PBS (pH 7.2-7.4)Ensures the primary amine is deprotonated and nucleophilic.

The stability of the NHS ester intermediate is also pH-dependent, with hydrolysis increasing at higher pH values.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Experimental Protocols

Two-Step Protocol for Conjugation of this compound to an Amine-Containing Molecule

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Immediately proceed to the coupling step. The NHS-activated PEG is susceptible to hydrolysis.

    • Add the activated this compound solution to your amine-containing molecule, which should be in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Alternatively, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Yield Suboptimal pH for activation or coupling: The pH of the reaction buffer was outside the optimal range.Verify the pH of your activation and coupling buffers. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.
Hydrolysis of NHS ester: The activated PEG was exposed to aqueous buffer for too long before adding the amine-containing molecule, or the pH of the coupling reaction was too high.Use freshly prepared activated PEG. Minimize the time between the activation and coupling steps. Perform the coupling reaction within the recommended pH range to balance efficiency and stability.
Use of incompatible buffer: The buffer contained primary amines (e.g., Tris, glycine) that competed with the target molecule.Use non-amine containing buffers such as MES, PBS, or HEPES. If necessary, perform a buffer exchange prior to the reaction.
Protein Aggregation/Precipitation Protein instability: The reaction conditions (pH, temperature) caused the protein to become unstable.Screen different buffer conditions to find one that enhances protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C).
High protein concentration: The concentration of the protein in the reaction mixture is too high.Reduce the concentration of the protein in the reaction mixture.
Loss of Biological Activity PEGylation at or near the active site: The PEG chain is sterically hindering the active site of the protein.Protect the active site during the reaction by adding a substrate or competitive inhibitor. Try a different PEGylation strategy that targets amino acids known to be distant from the active site.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reaction Competing Reaction A This compound (-COOH) C NHS-activated PEG (-NHS ester) A->C MES Buffer B EDC/NHS B->C E PEGylated Molecule (Amide Bond) C->E PBS Buffer F Hydrolyzed PEG (-COOH) C->F H2O (pH > 8.5) D Amine-containing molecule (-NH2) D->E

Caption: Experimental workflow for this compound conjugation.

G start Low Conjugation Yield q1 Is the reaction buffer pH within the optimal range? start->q1 s1 Adjust pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 q1->s1 No q2 Was the activated PEG used immediately? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Prepare fresh activated PEG and minimize delay before coupling. q2->s2 No q3 Does the buffer contain primary amines (e.g., Tris)? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Perform buffer exchange into a non-amine buffer (e.g., PBS, MES). q3->s3 Yes end Yield should improve. If not, consider other factors (reagent quality, stoichiometry). q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Hydrolysis of Hydroxy-PEG12-acid Activated Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Hydroxy-PEG12-acid activated esters in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is an activated ester of this compound, and what is it used for?

An activated ester of this compound is a derivative of the parent molecule where the terminal carboxylic acid has been modified to be more reactive towards nucleophiles, particularly primary amines found on proteins and peptides. The most common form of activation is the N-hydroxysuccinimide (NHS) ester.[1][2][3][4][5] These reagents are primarily used for PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to biomolecules. This modification can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, such as increasing their solubility, stability, and circulation half-life.

Q2: What is hydrolysis in the context of activated esters, and why is it a concern?

Hydrolysis is a chemical reaction where the activated ester reacts with water, converting the reactive ester back into the non-reactive carboxylic acid and releasing the activating group (e.g., N-hydroxysuccinimide). This is a significant concern because it is a competing reaction to the desired conjugation with your biomolecule. Once hydrolyzed, the PEG-acid is no longer able to react with the target amine groups, which can lead to low PEGylation yields.

Q3: What are the key factors that influence the rate of hydrolysis?

The rate of hydrolysis of this compound activated esters is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with increasing pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophilic species other than the target amine in the buffer can compete with the desired reaction. Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No PEGylation Yield 1. Hydrolysis of the activated ester: The reagent may have degraded due to improper storage or handling, or the reaction conditions may favor hydrolysis. 2. Incorrect pH: The pH of the reaction buffer may be too low for efficient conjugation or too high, leading to rapid hydrolysis. 3. Inactive protein/biomolecule: The target amine groups on the biomolecule may not be accessible or reactive.1. Use a fresh vial of the activated ester. Store the reagent at -20°C with a desiccant and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in a dry, aprotic solvent like DMSO or DMF and use it immediately. 2. The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5. A pH around 8.3-8.5 is often recommended as a good balance between amine reactivity and ester stability. Verify the pH of your reaction buffer before starting the experiment. 3. Ensure your protein is properly folded and in a buffer that maintains its stability and the accessibility of its surface amines.
Protein Aggregation/Precipitation 1. Protein instability: The reaction conditions (pH, temperature) may be causing the protein to denature and aggregate. 2. High protein concentration: The concentration of the protein in the reaction mixture may be too high.1. Screen different buffer conditions to find one that enhances protein stability. Perform the reaction at a lower temperature (e.g., 4°C), though this may require a longer reaction time. 2. Reduce the concentration of the protein in the reaction mixture.
Loss of Biological Activity 1. PEGylation at or near the active site: The PEG chain may be sterically hindering the active site of the protein. 2. Protein denaturation: The reaction conditions may have irreversibly damaged the protein's structure.1. Consider a different PEGylation strategy that targets amino acids known to be distant from the active site. Protecting the active site with a substrate or competitive inhibitor during the reaction can also be effective. 2. Confirm the protein's integrity after the reaction using biophysical methods. Optimize reaction conditions (pH, temperature) for better stability.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
7.4N/A> 120 minutes
8.64°C10 minutes
9.0N/A< 9 minutes

Note: This data is for general NHS esters and provides a strong indication of the stability of this compound NHS ester under similar conditions.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound NHS Ester

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0.

  • Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a known concentration. If the protein is in a buffer containing primary amines, it must be exchanged into the non-amine buffer via dialysis or desalting.

  • Activated Ester Preparation: Immediately before use, dissolve the this compound NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 100 mg/mL).

  • Reaction: Add a calculated molar excess of the activated ester solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quenching: (Optional) Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to stop the reaction by consuming any unreacted activated ester.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring Hydrolysis of Activated Esters by UV-Vis Spectrophotometry

The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm. This property can be used to monitor the rate of hydrolysis.

  • Reagent Preparation: Prepare buffers at the desired pH values (e.g., pH 7.4 and pH 9.0).

  • Measurement:

    • Dissolve a known concentration of the this compound NHS ester in the buffer.

    • Immediately begin monitoring the absorbance at 260 nm over time using a UV-Vis spectrophotometer.

    • An increase in absorbance indicates the release of NHS and therefore the hydrolysis of the activated ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_buffer Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) prep_protein Prepare Protein Solution prep_buffer->prep_protein reaction Combine Protein and Activated Ester prep_protein->reaction prep_peg Prepare Activated Ester Stock Solution (in DMSO/DMF) prep_peg->reaction incubation Incubate (RT or 4°C) reaction->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify PEGylated Protein (e.g., SEC, Dialysis) quenching->purification analysis Analyze Product purification->analysis

Caption: A typical experimental workflow for protein PEGylation.

troubleshooting_hydrolysis start Low PEGylation Yield cause1 Was the activated ester stored correctly (-20°C, desiccated)? start->cause1 cause2 Was the reaction buffer pH verified and within the optimal range (7.2-8.5)? cause1->cause2 Yes solution1 Use a fresh vial of reagent. Allow to warm to RT before opening. cause1->solution1 No cause3 Was an amine-free buffer used? cause2->cause3 Yes solution2 Adjust buffer pH. Verify with a calibrated pH meter. cause2->solution2 No solution3 Use a recommended buffer (e.g., PBS). cause3->solution3 No end_node Re-run Experiment cause3->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting decision tree for low PEGylation yield.

References

Technical Support Center: Characterizing PEGylation with Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for characterizing the degree of PEGylation using Hydroxy-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for PEGylation?

This compound is a discrete polyethylene glycol (dPEG®) reagent with a terminal hydroxyl group and a terminal carboxylic acid. For it to be used in PEGylation of proteins or other biomolecules containing primary amines (like lysine residues), the carboxylic acid group must first be activated. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards amine groups, forming a stable amide bond.

Q2: Which functional groups on a protein does activated this compound react with?

Activated this compound, typically as an NHS ester, reacts with primary amines on a protein. This includes the ε-amino group of lysine residues and the α-amino group at the N-terminus. The reaction is most efficient at a pH range of 7-9.[1] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the activated PEG.[2][3]

Q3: How can I control the degree of PEGylation?

The degree of PEGylation can be controlled by several factors:

  • Molar Ratio: Adjusting the molar ratio of the activated PEG reagent to the protein is the primary method for controlling the extent of PEGylation.[2]

  • Reaction Time and Temperature: Shorter reaction times or lower temperatures (e.g., 4°C vs. room temperature) can limit the extent of the reaction.[4]

  • pH: The pH of the reaction buffer can influence the selectivity of the PEGylation. For instance, a lower pH can favor modification of the N-terminus over lysine residues.

  • Protein Concentration: More concentrated protein solutions may require a lower molar excess of the PEG reagent to achieve the same degree of PEGylation compared to dilute solutions.

Q4: What are the most common methods to determine the degree of PEGylation?

Several analytical techniques can be used to characterize the degree of PEGylation. The choice of method often depends on the required level of detail and available instrumentation. Common methods include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to qualitatively assess the increase in molecular weight of the protein after PEGylation.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size in solution. PEGylated proteins will elute earlier than their unmodified counterparts.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS provide accurate molecular weight measurements, allowing for a precise determination of the number of attached PEG chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantitatively determining the degree of PEGylation by comparing the integral of the PEG's ethylene oxide protons to a known proton signal from the protein.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low PEGylation Yield 1. Incomplete activation of this compound. 2. Hydrolysis of the activated PEG ester. 3. Incorrect reaction buffer pH or composition. 4. Inaccessible amine groups on the protein.1. Confirm activation of the carboxylic acid group before conjugation using a suitable analytical method. 2. Use freshly prepared activated PEG. Prepare stock solutions in a dry, aprotic solvent like DMSO and add to the reaction buffer immediately before use. 3. Ensure the buffer pH is between 7 and 9 and does not contain primary amines (e.g., Tris). 4. Consider altering reaction conditions to partially unfold the protein, if its stability allows.
Protein Aggregation/Precipitation 1. Protein instability at the reaction pH or temperature. 2. High protein concentration.1. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that maintains protein stability. 2. Reduce the protein concentration in the reaction mixture.
High Polydispersity (Mixture of multiple PEGylated species) 1. Molar ratio of activated PEG to protein is too high. 2. Multiple reactive sites on the protein have similar accessibility.1. Systematically decrease the molar ratio of activated PEG to protein. 2. Adjust the reaction pH to favor more selective modification (e.g., a lower pH for N-terminal selectivity).
Loss of Biological Activity 1. PEG chain is attached at or near the protein's active site. 2. Reaction conditions have denatured the protein.1. Protect the active site during the reaction by adding a substrate or competitive inhibitor. 2. Confirm protein integrity post-reaction using biophysical methods (e.g., Circular Dichroism). Optimize reaction conditions (pH, temperature) for better stability.

Data Presentation: Comparison of Analytical Techniques

Technique Principle Information Provided Advantages Limitations
SDS-PAGE Separation by molecular weight in an electric field.Qualitative assessment of molecular weight increase.Simple, rapid, and widely available.Low resolution, not quantitative.
SEC-HPLC Separation based on hydrodynamic volume.Distribution of PEGylated species and presence of aggregates.Good for separating different PEGylated forms.Indirect measurement of molecular weight.
MALDI-TOF MS Measures mass-to-charge ratio of ionized molecules.Accurate average molecular weight and degree of PEGylation.High accuracy, speed, and sensitivity.Can be difficult to resolve highly heterogeneous mixtures.
¹H NMR Measures magnetic properties of atomic nuclei.Quantitative determination of the degree of PEGylation.Quantitative without the need for standards, non-destructive.Requires higher sample concentration and specialized equipment.

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester
  • Dissolution: Dissolve this compound, N-hydroxysuccinimide (NHS), and a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent (e.g., DMF or DCM). A common molar ratio is 1:1.2:1.2 (Acid:NHS:EDC).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the NHS ester.

  • Work-up: Once the reaction is complete, filter to remove the urea byproduct (if using DCC/EDC). The activated PEG can be precipitated in cold diethyl ether and dried under vacuum.

  • Storage: Store the activated PEG-NHS ester under desiccated conditions at -20°C. It is sensitive to moisture.

Protocol 2: Protein PEGylation with Activated this compound
  • Preparation: Allow the vial of activated this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.0 and 7.5.

  • PEG Solution: Immediately before use, dissolve the activated PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Reaction: Add the desired molar excess of the PEG solution to the protein solution with gentle stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein.

  • Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or dialysis.

Protocol 3: Characterization by MALDI-TOF MS
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the purified PEGylated protein solution with the matrix solution at a ratio of approximately 1:1.

  • Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Analysis: Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mass range.

  • Data Interpretation: Determine the molecular weights of the unmodified protein and the different PEGylated species. The mass difference will correspond to the number of attached PEG chains.

Visualizations

PEGylation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Characterization A This compound C Activated PEG-NHS Ester A->C Anhydrous Solvent B NHS/EDC B->C E PEGylated Protein (Crude Mixture) C->E D Protein in Amine-Free Buffer D->E F Purified PEGylated Protein E->F SEC or Dialysis G Degree of PEGylation Data F->G MS, NMR, HPLC

Caption: General experimental workflow for protein PEGylation and characterization.

Troubleshooting_Logic Start Low PEGylation Yield? Cause1 Check PEG Activation & Reagent Freshness Start->Cause1 Yes Cause2 Verify Buffer pH (7-9, Amine-Free) Start->Cause2 Yes Cause3 Optimize Molar Ratio (Increase PEG) Start->Cause3 Yes Solution1 Re-activate or Use Fresh PEG Cause1->Solution1 Solution2 Adjust/Remake Buffer Cause2->Solution2 Solution3 Perform Titration Experiment Cause3->Solution3

Caption: Troubleshooting logic for addressing low PEGylation yield.

References

Technical Support Center: Hydroxy-PEG12-acid for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information, troubleshooting advice, and detailed protocols for utilizing Hydroxy-PEG12-acid in protein stability and activity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a functionalized polyethylene glycol (PEG) linker. It possesses a terminal carboxylic acid group and a hydroxyl group, connected by a 12-unit PEG chain. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues or the N-terminus) on a protein, forming a stable amide bond. This process, known as PEGylation, can enhance the protein's solubility and stability.[1][2]

Q2: What are the potential impacts of conjugating this compound to my protein?

A2: PEGylation with a short linker like this compound can lead to several changes in your protein's properties:

  • Increased Stability: It can enhance thermal and proteolytic stability.[3]

  • Improved Solubility: The hydrophilic PEG chain generally improves the protein's solubility in aqueous solutions.

  • Reduced Aggregation: PEGylation can prevent the formation of protein aggregates, particularly under stress conditions like elevated temperatures.[4]

  • Altered Activity: The impact on activity varies. While longer PEG chains can sometimes decrease activity due to steric hindrance, shorter chains like PEG12 may have a less pronounced effect. In some cases, activity can even be enhanced.[5]

  • Reduced Immunogenicity: PEGylation can shield epitopes on the protein surface, potentially reducing its immunogenicity.

Q3: What is the role of EDC and NHS in the conjugation reaction?

A3: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester then efficiently couples with the primary amines on the protein.

Q4: What is the optimal pH for the two-step conjugation reaction?

A4: A two-step pH process is recommended for optimal results. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent reaction of the NHS-activated PEG with the protein's primary amines is most efficient at a neutral to slightly basic pH (pH 7.0-8.0).

Q5: How can I characterize my PEGylated protein to confirm successful conjugation?

A5: Several analytical techniques can be used to confirm and characterize your PEGylated protein:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein will be observed.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the molecular weight and the number of PEG chains attached per protein molecule.

  • Size Exclusion Chromatography (SEC): Can be used to separate PEGylated species from the un-PEGylated protein and free PEG.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate different PEGylated species and isomers.

Troubleshooting Guides

Problem 1: Low or No PEGylation Efficiency
Potential Cause Troubleshooting Steps
Inactive EDC/NHS Reagents EDC is highly sensitive to moisture and should be stored desiccated and equilibrated to room temperature before opening. Use freshly prepared solutions of EDC and NHS for each experiment.
Incorrect pH of Buffers Verify the pH of your activation buffer (pH 4.5-6.0) and conjugation buffer (pH 7.0-8.0). Use a non-amine, non-carboxylate buffer like MES for the activation step.
Presence of Amine-Containing Buffers Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the protein for reaction with the activated PEG.
Insufficient Molar Excess of PEG Reagent Increase the molar ratio of this compound to your protein. A 10 to 50-fold molar excess is a common starting point. Optimization may be required for your specific protein.
Protein Structure/Accessibility The target amine groups on your protein may be sterically hindered. Consider denaturing and refolding your protein (if feasible) or using a longer PEG linker.
Problem 2: Protein Aggregation or Precipitation During Conjugation
Potential Cause Troubleshooting Steps
High Protein Concentration Reduce the concentration of your protein in the reaction mixture.
Suboptimal Buffer Conditions Ensure the buffer composition and pH are optimal for your protein's stability. Consider adding stabilizing excipients like glycerol or arginine.
Reaction Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation.
Cross-linking (if using a di-functional PEG) This is less of a concern with the mono-functional this compound. However, ensure the purity of your PEG reagent.
Problem 3: Difficulty in Purifying the PEGylated Protein
Potential Cause Troubleshooting Steps
Similar Size of Reactants and Products For small proteins, the size difference between the native and PEGylated forms may be minimal, making size-exclusion chromatography challenging. Consider using ion-exchange or hydrophobic interaction chromatography.
Excess Unreacted PEG Dialysis with an appropriate molecular weight cutoff membrane or tangential flow filtration can be effective for removing excess short PEG linkers.
Heterogeneity of PEGylated Species Ion-exchange or hydrophobic interaction chromatography can often separate mono-, di-, and multi-PEGylated species.

Quantitative Data on the Impact of Short-Chain PEGylation

The following tables summarize representative data on how short-chain PEGylation can affect protein stability and activity. Note that data for this compound specifically is limited; therefore, data from studies using similar short PEG chains are included for illustrative purposes.

Table 1: Impact of Short-Chain PEGylation on Protein Thermal Stability

ProteinPEG Chain LengthChange in Melting Temperature (Tm)Reference
Small Therapeutic Protein 140 kDa branched PEG+6°C
Small Therapeutic Protein 240 kDa branched PEG~+6°C
α-Chymotrypsin700 Da, 2000 Da, 5000 DaIncreased thermal stability
Monoclonal Antibody Fab'-Increased transition temperature

Table 2: Impact of Short-Chain PEGylation on Enzyme Kinetic Parameters

EnzymePEG Chain LengthChange in KcatChange in KMReference
α-Chymotrypsin700, 2000, 5000 DaDecreased by up to 50%Increased from 0.05 to 0.19
L-lacate oxidase-30% decrease in activity-
Rhizomucor miehei Lipase (RML)-Decreased activity with increased PEG units-

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol outlines the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a target protein.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer or water (e.g., 10 mg/mL).

    • Prepare a solution of your protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound (e.g., 10-50 fold molar excess over the protein) with the Activation Buffer.

    • Add the freshly prepared EDC solution (e.g., 1.5-2 fold molar excess over this compound).

    • Add the freshly prepared NHS solution (e.g., 1.5-2 fold molar excess over this compound).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

    • Alternatively, purify the conjugate by dialysis against a suitable buffer.

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SDS-PAGE gels

  • Running buffer

  • Loading buffer

  • Protein molecular weight marker

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare samples of the unmodified protein and the purified PEGylated protein at the same concentration.

  • Mix the protein samples with loading buffer and heat as required by your standard protocol.

  • Load the samples, along with a molecular weight marker, onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analyze the gel. The PEGylated protein should migrate at a higher apparent molecular weight compared to the unmodified protein. The presence of multiple bands in the PEGylated lane may indicate a mixture of mono-, di-, and multi-PEGylated species.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) reagents This compound + EDC + NHS in MES Buffer activated_peg NHS-activated This compound reagents->activated_peg 15-30 min RT reaction_mix Reaction Mixture activated_peg->reaction_mix protein Protein in Phosphate Buffer protein->reaction_mix quenching Quench Reaction (Tris or Glycine) reaction_mix->quenching 2h RT or Overnight 4°C purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization troubleshooting_low_yield start Low PEGylation Yield check_reagents Check Reagent Activity (Fresh EDC/NHS?) start->check_reagents check_ph Verify Buffer pH (Activation & Conjugation) check_reagents->check_ph Reagents OK check_buffer_comp Amine-free Buffers Used? check_ph->check_buffer_comp pH Correct optimize_ratio Increase PEG:Protein Molar Ratio check_buffer_comp->optimize_ratio Buffers OK check_protein Assess Protein Amine Accessibility optimize_ratio->check_protein Ratio Optimized

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Hydroxy-PEG12-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Hydroxy-PEG12-acid conjugates. Understanding the purity, structure, and quantity of these bifunctional linkers is critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document offers an objective overview of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction to this compound Characterization

This compound is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal hydroxyl group and a carboxylic acid group.[1] This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in bioconjugation.[1] The precise characterization of these conjugates is essential to ensure the quality, safety, and efficacy of the final therapeutic product. The analytical challenges lie in the polydispersity of the PEG chain and the need to confirm the presence and reactivity of both functional groups.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required, such as purity, molecular weight, functional group confirmation, or quantification. The following table summarizes the performance of the most common analytical methods for characterizing this compound and similar PEG derivatives.

TechniqueParameterPerformance CharacteristicsStrengthsWeaknesses
HPLC-ELSD/CAD Purity, QuantificationLOD: <10 ng on column (CAD)[2]Linearity: Good with log-log plot (ELSD) Precision (RSD): <1% (CAD)[2]Universal detection for non-volatile compounds without a chromophore.[2] Good for quantifying residual PEG reagents.Lower sensitivity compared to MS. Requires volatile mobile phases.
Mass Spectrometry (LC-MS/MS) Molecular Weight, Structure, Purity, QuantificationLOD: Low ng/mL to pg/mL range Mass Accuracy: <5 ppm Resolution: High resolution allows for separation of oligomers.High sensitivity and specificity. Provides structural information through fragmentation. Can determine the extent of conjugation.Complex spectra due to multiple charge states and adducts. Ionization efficiency can be variable.
¹H NMR Spectroscopy Structure, Purity, Molecular Weight, QuantificationLOD: ~10 µg/mL in biological fluidsPrecision (Integration): High Quantitative Accuracy: Excellent with internal standard.Provides detailed structural information and confirmation of functional groups. Non-destructive. Can determine purity and degree of substitution.Relatively low sensitivity compared to MS. Requires higher sample concentrations. Can be complex for polydisperse samples.
FTIR Spectroscopy Functional Group Confirmation, QuantificationQuantitative: Can determine the degree of PEGylation by monitoring characteristic peaks.Fast and non-destructive. Excellent for confirming the presence of specific functional groups (e.g., -COOH, -OH, C-O-C). "Reagent-free" quantification.Not suitable for determining purity or molecular weight distribution. Lower sensitivity and specificity compared to other methods.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of this compound conjugates. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantification of this compound and for monitoring conjugation reactions.

  • Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: 50°C

    • Gas Flow: As per manufacturer's recommendation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the detailed structural characterization and sensitive quantification of this compound conjugates.

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to elute the compound of interest, for example, 5-95% B in 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan for identification and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification.

    • Collision Energy: Optimized to obtain characteristic fragment ions.

¹H NMR Spectroscopy

This method is ideal for confirming the chemical structure, determining purity, and calculating the molecular weight of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6). The hydroxyl proton peak in DMSO-d6 is sharp and does not shift with concentration, making it ideal for quantification.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Number of Scans: 16 or 64 for good signal-to-noise.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

  • Data Analysis:

    • Integrate the characteristic peaks of the PEG backbone (around 3.5 ppm), the protons adjacent to the hydroxyl group, and the protons adjacent to the carboxylic acid.

    • The ratio of these integrals can be used to confirm the structure and assess purity.

    • Molecular weight can be estimated by comparing the integral of the end-groups to the integral of the repeating ethylene glycol units.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method for confirming the presence of the key functional groups in this compound.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis:

    • Identify the characteristic absorption bands:

      • O-H stretch (hydroxyl and carboxylic acid): Broad band around 3300-2500 cm⁻¹

      • C=O stretch (carboxylic acid): Sharp peak around 1710 cm⁻¹

      • C-O-C stretch (PEG backbone): Strong, characteristic peak around 1100 cm⁻¹

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the characterization of this compound conjugates.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Conjugate in Mobile Phase Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column Separation on C18 Column Inject->Column Detect Detection (ELSD/CAD) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks & Assess Purity Chromatogram->Quantify

Workflow for HPLC-ELSD/CAD Analysis.

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation SamplePrep Prepare & Inject Sample LC_Column UPLC Separation SamplePrep->LC_Column Ionize Electrospray Ionization (ESI) LC_Column->Ionize Analyze Mass Analysis (Full Scan & MS/MS) Ionize->Analyze Spectrum Obtain Mass Spectrum Analyze->Spectrum Identify Identify Molecular Ion & Fragments Spectrum->Identify

Workflow for LC-MS/MS Analysis.

NMR_Workflow A Dissolve Sample in DMSO-d6 B Acquire ¹H NMR Spectrum A->B C Process Data (Phase & Baseline Correction) B->C D Integrate Peaks C->D E Analyze Data (Structure, Purity, MW) D->E FTIR_Workflow A Place Sample on ATR Crystal B Acquire FTIR Spectrum A->B C Identify Characteristic Absorption Bands B->C D Confirm Functional Groups C->D

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Hydroxy-PEG12-acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is critical for ensuring the efficacy, safety, and consistency of biotherapeutics. The choice of PEGylation reagent significantly impacts the complexity of subsequent analysis, particularly by mass spectrometry. This guide provides an objective comparison of the mass spectrometry analysis of proteins modified with a discrete PEG reagent, Hydroxy-PEG12-acid, versus traditional polydisperse PEG alternatives.

The Critical Difference: Monodispersity vs. Polydispersity

The primary distinction between this compound and conventional PEG reagents lies in their dispersity. This compound is a monodisperse or discrete PEG (dPEG®) , meaning it is a single chemical compound with a precise, fixed molecular weight.[1] In contrast, traditional PEG reagents are polydisperse , consisting of a mixture of polymers with a distribution of chain lengths and, consequently, a range of molecular weights.[1] This fundamental difference has profound implications for mass spectrometry analysis.

The heterogeneity of polydisperse PEGs complicates the analysis of PEGylated proteins, leading to convoluted mass spectra that are challenging to interpret.[2][3] The use of monodisperse PEGs, such as this compound, results in a homogenous product that yields much simpler and more easily interpretable mass spectra.[4]

Performance Comparison in Mass Spectrometry

The advantages of using a monodisperse reagent like this compound become evident in the mass spectra. A protein modified with a polydisperse PEG will exhibit a broad distribution of peaks, with each peak separated by the mass of the ethylene glycol monomer (44 Da). In contrast, modification with a discrete PEG like this compound results in a single, sharp peak for each degree of PEGylation, allowing for unambiguous determination of the modification state.

FeatureProtein Modified with this compound (Monodisperse)Protein Modified with Polydisperse PEG
Mass Spectrum Sharp, well-defined peaks for each PEGylation state.Broad, bell-shaped curve of peaks for each PEGylation state.
Interpretation Straightforward and unambiguous.Complex, requiring deconvolution of overlapping signals.
Purity Assessment High-resolution mass spectrometry can easily distinguish between unmodified protein and different PEGylation states.Difficult to resolve different PEGylation states and distinguish from impurities.
Quantitative Analysis Accurate determination of the relative abundance of each PEGylated species.Estimation of the average degree of PEGylation, with less precise quantification of individual species.

Experimental Protocols

Protocol 1: Protein Conjugation with this compound via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein via the formation of a stable amide bond with primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and DCC in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

  • Protein Preparation:

    • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Hydroxy-PEG12-NHS ester solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using size-exclusion chromatography.

Protocol 2: Mass Spectrometry Analysis of PEGylated Protein

This protocol outlines the general procedure for analyzing the PEGylated protein using ESI-Q-TOF mass spectrometry.

Materials:

  • Purified PEGylated protein

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Triethylamine (TEA) (optional, as a charge-reducing agent)

Procedure:

  • Sample Preparation:

    • Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in an appropriate buffer for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water).

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C4 or C8 column.

    • Elute the protein using a gradient of increasing acetonitrile concentration.

    • The eluent is introduced into the electrospray ionization (ESI) source of a Q-TOF mass spectrometer.

  • Mass Spectrometry Parameters (Typical):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150°C

    • Mass Range: 500-4000 m/z

    • Acquisition Mode: Full scan

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the unmodified protein and the different PEGylated species.

    • Calculate the mass difference between the peaks to confirm the addition of the this compound moiety.

Visualizing the Workflow and Comparison

To better illustrate the processes and the resulting data, the following diagrams are provided.

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis protein Protein conjugation Conjugation Reaction protein->conjugation peg_acid This compound activation NHS Ester Activation peg_acid->activation activation->conjugation purification Purification conjugation->purification sample_prep Sample Preparation purification->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection (ESI-Q-TOF) lc_separation->ms_detection data_analysis Data Analysis & Deconvolution ms_detection->data_analysis spectral_comparison cluster_monodisperse This compound (Monodisperse) cluster_polydisperse Traditional PEG (Polydisperse) a Intensity b m/z a->b p1 p1 peak1->p1 Unmodified p2 p2 peak2->p2 +1 PEG p3 p3 peak3->p3 +2 PEG c Intensity d m/z c->d pp1 pp1 poly_peak1->pp1 Unmodified pp2 pp2 poly_peak2->pp2 Broad +1 PEG distribution

References

A Comparative Guide to HPLC Methods for Purity Assessment of Hydroxy-PEG12-Acid Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) derivatives such as Hydroxy-PEG12-acid is critical for the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for characterizing these compounds and identifying potential impurities. This guide provides an objective comparison of prevalent HPLC methods for the purity assessment of this compound, supported by established principles and experimental approaches.

The primary analytical challenge in analyzing this compound and similar PEGylated compounds is their lack of a strong UV chromophore, rendering standard UV detection methods inadequate without derivatization. Consequently, alternative detection methods are necessary. Furthermore, the polymeric nature of PEGs often results in a distribution of oligomers, which requires high-resolution separation techniques to adequately characterize.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific impurities of interest and the desired level of resolution. The most common impurities in PEG products can include residual starting materials, byproducts from the manufacturing process (such as ethylene oxide and 1,4-dioxane), and degradation products like formaldehyde, acetaldehyde, formic acid, and acetic acid[1][2][3][4].

Three primary HPLC modes are often employed for the analysis of PEGylated compounds: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). A comparison of these methods is summarized below.

Method Principle Primary Application for this compound Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Resolving individual oligomers, separating polar and non-polar impurities.High resolution of oligomers, compatible with gradient elution for complex mixtures.[5]Requires non-UV detectors like ELSD or CAD.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).Analysis of high molecular weight impurities and aggregates.Simple method development, useful for determining polydispersity.Low resolution for individual oligomers, not ideal for small molecule impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase.Orthogonal separation to RP-HPLC, good for very polar impurities.Enhanced retention of polar analytes, compatible with mass spectrometry.Can have longer equilibration times, sensitive to mobile phase composition.
Comparison of HPLC Detectors

Given the absence of a UV chromophore in this compound, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are the most suitable detection methods.

Detector Principle of Operation Advantages Disadvantages
Evaporative Light Scattering Detector (ELSD) Nebulization of the mobile phase, evaporation of the solvent, and detection of light scattered by the non-volatile analyte particles.Universal detector for non-volatile analytes, compatible with gradient elution.Response can be non-linear and dependent on analyte properties.
Charged Aerosol Detector (CAD) Similar to ELSD but charges the analyte particles, and the charge is measured by an electrometer.Provides a more uniform response for non-volatile analytes, generally more sensitive than ELSD.Response can be affected by mobile phase composition.

Recommended Experimental Protocol: RP-HPLC with ELSD/CAD

This protocol details a robust RP-HPLC method for the purity assessment of this compound.

1. Sample Preparation

  • Dissolve the this compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

3. Detector Settings

  • For ELSD:

    • Nebulizer Temperature: 30-50 °C.

    • Evaporator Temperature: 50-70 °C.

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

  • For CAD:

    • Evaporation Temperature: 35 °C.

    • Follow manufacturer's recommendations for other settings.

4. Data Analysis

  • Identify the main peak corresponding to this compound.

  • Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.

  • For identification of unknown impurities, hyphenation with mass spectrometry (LC-MS) is recommended.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Product Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration HPLC HPLC System (RP-C18 Column) Filtration->HPLC Inject Detector Detection (ELSD or CAD) HPLC->Detector Inject Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report

HPLC Purity Assessment Workflow

Logical Relationship of Method Selection

The choice of the analytical method is a critical decision driven by the specific goals of the purity assessment. The following diagram outlines the logical considerations for selecting an appropriate HPLC method.

Method_Selection node_rect node_rect Goal Analytical Goal? Aggregates High MW Impurities & Aggregates? Goal->Aggregates Size Variants Oligomers Oligomer Distribution & Small Molecule Impurities? Goal->Oligomers Purity/Impurities Aggregates->Oligomers No SEC Use SEC-HPLC Aggregates->SEC Yes Polar Highly Polar Impurities? Oligomers->Polar No RP Use RP-HPLC with ELSD/CAD Oligomers->RP Yes HILIC Use HILIC as an orthogonal method Polar->HILIC Yes

Decision Tree for HPLC Method Selection

References

Quantifying Perfection: A Comparative Guide to Analyzing Hydroxy-PEG12-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and bioconjugation, the precise quantification of attached Polyethylene Glycol (PEG) molecules is paramount to ensuring the efficacy, safety, and batch-to-batch consistency of therapeutic products. This guide provides a comprehensive comparison of leading analytical techniques for quantifying the number of attached Hydroxy-PEG12-acid molecules on proteins, peptides, or other substrates. We delve into the methodologies of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their principles, comparative performance data, and detailed experimental protocols.

Comparative Analysis of Quantification Techniques

The selection of an optimal analytical method for determining the degree of PEGylation hinges on several factors, including the nature of the conjugate, the required level of detail (average vs. distribution of PEGylated species), and available instrumentation. The following table summarizes the key quantitative performance characteristics of MALDI-TOF MS, various HPLC modes, and NMR spectroscopy.

FeatureMALDI-TOF MSHPLC (SEC, RP, IEX)NMR Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z) of intact conjugateSeparation based on size, hydrophobicity, or chargeSignal intensity of specific protons
Information Provided Average degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachmentSeparation and relative quantification of different PEGylated species, unreacted protein, and free PEGAbsolute quantification of the average number of PEG molecules per molecule of substrate
Sample Requirement Low (pmol to fmol range)Low to moderate (µg range)High (mg range)
Throughput HighModerate to HighLow to Moderate
Resolution Can resolve species with single PEG unit differencesVaries by method; high resolution achievableDoes not resolve different PEGylated species
Key Advantages Direct, rapid, and provides molecular weight information.[1][2][3]Robust, versatile, and well-established for purity analysis.[4][5]Non-destructive and provides absolute quantification without the need for specific standards.
Limitations Potential for ion suppression and difficulty with very heterogeneous samples.Indirect quantification based on peak area; resolution can be challenging for complex mixtures.Lower sensitivity and potential for signal overlap in complex molecules.

In-Depth Methodologies and Experimental Protocols

A detailed understanding of the experimental workflow is crucial for the successful implementation of these quantification techniques. Below are generalized protocols for each method, which should be optimized for the specific this compound conjugate being analyzed.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the number of attached PEG molecules by measuring the mass increase of the native molecule. The resulting spectrum shows a distribution of peaks, with each successive peak corresponding to the addition of one this compound molecule.

  • Sample Preparation:

    • Dissolve the PEGylated sample in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) to a final concentration of approximately 1-10 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent compatible with the sample.

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a co-crystal.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the mass of the conjugate.

  • Data Analysis:

    • Determine the mass difference between the unmodified molecule and the various PEGylated species to calculate the number of attached this compound molecules. The relative intensity of the peaks can provide an estimation of the distribution of PEGylation.

cluster_0 Sample & Matrix Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample PEGylated Sample Spotting Spot on MALDI Plate Sample->Spotting Matrix Matrix Solution Matrix->Spotting MS MALDI-TOF MS Spotting->MS Spectrum Mass Spectrum MS->Spectrum Quantification Quantify PEG Molecules Spectrum->Quantification

Caption: General workflow for quantifying PEGylation using MALDI-TOF MS.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the components of a mixture based on their physical and chemical properties. For PEGylated molecules, different HPLC modes can be employed to separate species with varying numbers of attached this compound molecules.

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. Larger, more heavily PEGylated molecules elute earlier.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of hydrophilic PEG chains generally decreases the retention time.

  • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. PEGylation can shield charged residues, altering the elution profile.

  • System Preparation:

    • Equilibrate the HPLC system and the selected column (e.g., a C4 or C8 column) with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the PEGylated sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection and Separation:

    • Inject a defined volume of the sample onto the column.

    • Elute the sample using a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid).

  • Detection:

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the unreacted molecule and different PEGylated species. The area of each peak is proportional to the relative abundance of that species.

cluster_0 Sample cluster_1 HPLC Methods cluster_2 Separated Species Sample PEGylated Mixture SEC SEC-HPLC (Size) Sample->SEC RP RP-HPLC (Hydrophobicity) Sample->RP IEX IEX-HPLC (Charge) Sample->IEX Unmodified Unmodified SEC->Unmodified Elutes Last MultiPEG Multi-PEGylated SEC->MultiPEG Elutes First RP->Unmodified Elutes Last RP->MultiPEG Elutes First IEX->Unmodified MonoPEG Mono-PEGylated IEX->MonoPEG IEX->MultiPEG

Caption: Comparison of separation principles in different HPLC modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the absolute quantification of the average number of PEG molecules attached to a substrate. This method relies on the integration of the characteristic signal from the ethylene glycol protons of the PEG chain and comparing it to the integral of a signal from a known number of protons on the parent molecule.

  • Sample Preparation:

    • Accurately weigh and dissolve the lyophilized PEGylated sample in a known volume of a deuterated solvent (e.g., D₂O).

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) if absolute quantification is required.

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

  • Data Analysis:

    • Integrate the characteristic PEG signal (around 3.6 ppm) and a well-resolved signal from the parent molecule.

    • Calculate the average number of attached this compound molecules using the ratio of the integrals and the known number of protons corresponding to each signal.

This comparative guide provides researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for quantifying this compound conjugation, thereby ensuring the quality and consistency of their PEGylated products.

References

A Comparative Guide to Heterobifunctional PEG Linkers: Spotlight on Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and overall performance of complex biologics such as antibody-drug conjugates (ADCs). Heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone in this field, offering a versatile platform to connect different molecules with precision. This guide provides an objective comparison of Hydroxy-PEG12-acid with other commonly used heterobifunctional PEG linkers, supported by experimental data and detailed methodologies to inform the selection process for your specific research needs.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two different reactive terminal groups.[1] This dual functionality allows for the sequential and specific conjugation of two different molecules, a critical feature in the construction of sophisticated bioconjugates.[1] The PEG component itself confers several advantages, including increased hydrophilicity, which can mitigate aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong circulation half-life. The length of the PEG chain is a key parameter that can be modulated to optimize the pharmacokinetic properties of the final conjugate.

In Focus: this compound

This compound is a heterobifunctional PEG linker characterized by a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a 12-unit polyethylene glycol chain.[2][3] The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond, while the hydroxyl group can be further modified for subsequent reactions.[2]

Chemical Structure:

HO-(CH₂CH₂O)₁₂-CH₂COOH

Comparison of Key Performance Parameters

The selection of a heterobifunctional PEG linker is a critical decision that influences the entire drug development process. The following tables provide a summary of quantitative data to facilitate a comparison between this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.

Table 1: Comparison of Linker Properties and Reaction Efficiencies

FeatureHydroxy-PEG-Acid (via EDC/NHS)NHS-PEG-MaleimideAzide-PEG-Alkyne (Click Chemistry)
Target Functional Groups Amines (Lysine, N-terminus)Amines and Thiols (Cysteine)Azides and Alkynes (Bioorthogonal)
Bond Formed AmideAmide and ThioetherTriazole
Typical Conjugation Efficiency 70-90%>80% for engineered cysteines>90%
Reaction pH Acid activation: 4.5-6.0; Amine reaction: 7.2-8.0NHS-Amine: 7.0-7.5; Maleimide-Thiol: 6.5-7.5Neutral (Physiological)
Reaction Speed Activation: 15-60 min; Conjugation: 1-4 hoursNHS-Amine: 30-60 min; Maleimide-Thiol: 1-2 hoursFast (minutes to hours)
Key Advantages Utilizes common functional groupsHigh specificity for thiolsHigh efficiency and bioorthogonality
Key Disadvantages Potential for side reactions (e.g., crosslinking)Maleimide instability (retro-Michael addition)Requires introduction of azide/alkyne groups

Table 2: Stability of Formed Linkages

Linkage TypeFormed FromStability under Physiological ConditionsNotes
Amide Hydroxy-PEG-Acid (EDC/NHS) / NHS-PEG-MaleimideHighly StableResistant to enzymatic cleavage and hydrolysis.
Thioether NHS-PEG-MaleimideGenerally StableCan be susceptible to retro-Michael reaction, leading to deconjugation.
Triazole Azide-PEG-Alkyne (Click Chemistry)Highly StableConsidered biologically inert and resistant to cleavage.

Table 3: Impact on Biological Activity (Example: Antibody-Drug Conjugates)

Linker PropertyObservationReference
PEG Length Longer PEG chains (e.g., 10 kDa vs. 4 kDa) can lead to a decrease in in vitro cytotoxicity (higher IC50).
Linker Chemistry The stability of the linker is critical; unstable linkers can lead to premature drug release and off-target toxicity.
Drug-to-Antibody Ratio (DAR) The type of linker can influence the achievable DAR, which in turn affects efficacy and toxicity.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for the conjugation of different heterobifunctional PEG linkers.

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol describes the conjugation of a molecule with a primary amine to a protein using this compound via EDC/NHS chemistry.

Materials:

  • This compound

  • Protein to be conjugated (in amine-free buffer, e.g., PBS, pH 7.4)

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to protein).

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Conjugation of Amine-containing Molecule:

    • The purified protein-PEG-acid conjugate can now be activated again using EDC/NHS chemistry to react with the amine-containing molecule, following a similar procedure as steps 1-3.

Protocol 2: Two-Step Protein Conjugation using NHS-PEG-Maleimide

This protocol details the conjugation of a thiol-containing molecule to a protein via its lysine residues.

Materials:

  • NHS-PEG-Maleimide linker

  • Protein with accessible primary amines (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Thiol-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns

  • Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)

Procedure:

  • Reaction of NHS-ester with Protein:

    • Equilibrate the NHS-PEG-Maleimide linker to room temperature.

    • Dissolve the linker in DMF or DMSO to a stock concentration of 10-20 mM immediately before use.

    • Add the linker solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification of Maleimide-activated Protein:

    • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Reaction of Maleimide with Thiol-containing Molecule:

    • Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Final Purification:

    • (Optional) Quench any unreacted maleimide groups by adding the quenching solution.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

Protocol 3: Copper-Free Click Chemistry Conjugation using Azide-PEG-DBCO

This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating an azide-modified molecule to a DBCO-modified protein.

Materials:

  • Azide-PEG-DBCO linker (or separate azide and DBCO containing molecules)

  • Azide-modified molecule

  • DBCO-modified protein

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified molecule and the DBCO-modified protein in the Reaction Buffer.

  • Conjugation Reaction:

    • Mix the azide-modified molecule and the DBCO-modified protein at a desired molar ratio (typically a slight excess of the smaller molecule).

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted starting materials.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Bioconjugation Workflow Start Start Molecule_A Molecule A (e.g., Antibody) Start->Molecule_A Conjugation_1 Conjugation Step 1 Molecule_A->Conjugation_1 Linker Heterobifunctional PEG Linker Activation Linker Activation (if required) Linker->Activation Activation->Conjugation_1 Purification_1 Purification Conjugation_1->Purification_1 Conjugation_2 Conjugation Step 2 Purification_1->Conjugation_2 Molecule_B Molecule B (e.g., Drug) Molecule_B->Conjugation_2 Purification_2 Final Purification Conjugation_2->Purification_2 Final_Conjugate Final Bioconjugate Purification_2->Final_Conjugate

Caption: A generalized experimental workflow for bioconjugation using a heterobifunctional PEG linker.

G cluster_0 Antibody-Drug Conjugate (ADC) Internalization and Payload Release ADC ADC Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

References

A Head-to-Head Comparison: Hydroxy-PEG12-acid vs. NHS-Activated PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that profoundly impacts the efficacy, stability, and delivery of bioconjugates. This guide provides an objective, data-supported comparison between two common amine-reactive PEGylation strategies: the use of Hydroxy-PEG12-acid, which requires activation, and the direct application of N-hydroxysuccinimide (NHS)-activated PEG linkers.

At a Glance: Key Differences

The primary distinction between these two linkers lies in their reactivity towards primary amines, such as those on the lysine residues of proteins. NHS-activated PEG linkers are "ready-to-use," possessing a highly reactive ester group that directly forms a stable amide bond with an amine. In contrast, the carboxylic acid of this compound must first be activated in situ to an amine-reactive species, typically through the use of carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

FeatureThis compoundNHS-Activated PEG Linkers
Reaction with Amines Indirect: Requires in situ activation of the carboxylic acid.Direct: NHS ester reacts directly with primary amines.
Reaction Type Two-step, one-pot reaction (activation followed by conjugation).One-step direct conjugation.
Resulting Linkage Stable amide bond.Stable amide bond.
Key Advantage Versatility; the carboxylic acid can be used for other conjugations.Simplicity, high reactivity, and a long history of successful use.
Considerations Potential for side reactions during the activation step; requires careful optimization of reaction conditions.Susceptible to hydrolysis, which competes with the conjugation reaction.

Performance Comparison: A Quantitative Overview

While both methods result in the formation of a highly stable amide bond, the reaction efficiency and conditions differ significantly. The following table summarizes key performance indicators based on available data.

Performance MetricThis compound with EDC/NHS ActivationNHS-Activated PEG Linkers
Reaction Efficiency Can be highly efficient, but yields are variable and highly dependent on reaction conditions. The two-step nature (NHS-ester formation and subsequent amidation) can result in lower overall yields. For example, NHS-ester formation from a carboxylic acid on a polymer brush has been reported at ~45% yield, with a subsequent amidation reaction yielding ~70% amide product.Generally high and can be near-quantitative under optimal conditions. A study involving an NHS-activated PEG12 linker reported a near-complete conversion with an isolated yield of over 75%[1].
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.pH 7.2-9.0.
Reaction Time Activation: 15-30 minutes; Conjugation: 2 hours to overnight.30 minutes to 2 hours.
Key Side Reaction Formation of N-acylurea byproduct, hydrolysis of the in situ formed NHS ester.Hydrolysis of the NHS ester, which is accelerated at higher pH.
Stability of Linker The carboxylic acid is stable. The in situ generated NHS ester is unstable.The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.
Stability of Conjugate The resulting amide bond is highly stable.The resulting amide bond is highly stable.

Experimental Protocols: A Step-by-Step Guide

Conjugation with this compound using EDC/NHS

This protocol outlines a general procedure for conjugating a protein with this compound.

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution[2].

    • Incubate for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid.

  • PEGylation Reaction:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer if necessary[3].

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted PEG linkers.

  • Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.

Conjugation with NHS-Activated PEG Linkers

This protocol provides a general procedure for protein conjugation with a pre-activated NHS-PEG linker.

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-activated PEG linker

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-activated PEG linker in a small amount of anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved PEG linker to the protein solution. A 20-fold molar excess is a typical starting point[4].

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.

  • Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.

Visualizing the Chemistry and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

G cluster_0 This compound Pathway This compound This compound Activated PEG-NHS Ester Activated PEG-NHS Ester This compound->Activated PEG-NHS Ester Activation EDC/NHS EDC/NHS EDC/NHS->Activated PEG-NHS Ester PEGylated Protein PEGylated Protein Activated PEG-NHS Ester->PEGylated Protein Conjugation Protein-NH2 Protein-NH2 Protein-NH2->PEGylated Protein

Reaction pathway for this compound conjugation.

G cluster_1 NHS-Activated PEG Linker Pathway NHS-Activated PEG NHS-Activated PEG PEGylated Protein_2 PEGylated Protein NHS-Activated PEG->PEGylated Protein_2 Direct Conjugation Protein-NH2_2 Protein-NH2 Protein-NH2_2->PEGylated Protein_2

Reaction pathway for NHS-Activated PEG linker conjugation.

G Start Prepare Protein Solution Prepare Protein Solution Start->Prepare Protein Solution Prepare PEG Linker Prepare PEG Linker Start->Prepare PEG Linker Conjugation Reaction Conjugation Reaction Prepare Protein Solution->Conjugation Reaction Prepare PEG Linker->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purification Purification Quench Reaction->Purification Analysis Analysis Purification->Analysis End Analysis->End

General experimental workflow for protein PEGylation.

Characterization of PEGylated Proteins

Regardless of the conjugation method, it is essential to characterize the resulting PEGylated protein to determine the degree of PEGylation and confirm the successful conjugation. Common analytical techniques include:

  • Size-Exclusion Chromatography (SEC): To separate PEGylated proteins from the unreacted protein and PEG linker based on size[5].

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and thereby the number of attached PEG molecules.

  • NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation.

Conclusion

The choice between this compound and NHS-activated PEG linkers depends on the specific requirements of the research.

  • NHS-activated PEG linkers offer a straightforward, one-step conjugation process with potentially higher and more reproducible yields, making them an excellent choice for routine PEGylation of proteins and other amine-containing molecules.

  • This compound provides greater flexibility, as the carboxylic acid can be used in various other conjugation chemistries. However, its use for amine coupling requires an additional activation step that needs careful optimization to maximize efficiency and minimize side reactions.

For applications where simplicity, high efficiency, and well-established protocols are paramount, NHS-activated PEG linkers are often the preferred choice. For projects that may require more complex, multi-step conjugation strategies or where the carboxylic acid is a desired functional group for other transformations, this compound is a valuable and versatile tool.

References

A Comparative Guide to ADC Linkers: Cleavable, Non-Cleavable, and the Role of PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, with a special focus on the emerging role of hydrophilic spacers like Hydroxy-PEG12-acid in optimizing ADC performance.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

The principal difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[2]

Cleavable Linkers: These linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers, such as:

  • Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.

  • pH-sensitive linkers: Utilizing moieties like hydrazones that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).

  • Glutathione-sensitive linkers: Employing disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[1] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1] This is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: These linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[2] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome. This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release. However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.

The Role of Hydrophilic Spacers: Introducing this compound

Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation. To overcome these challenges, hydrophilic spacers, such as polyethylene glycol (PEG), are increasingly being incorporated into linker designs. This compound is a specific example of a monodisperse PEG derivative that contains a hydroxyl group and a terminal carboxylic acid, allowing for its conjugation within a linker structure.

The inclusion of a PEG spacer like this compound can offer several advantages:

  • Improved Hydrophilicity and Reduced Aggregation: PEGylation increases the overall water solubility of the ADC, preventing the formation of aggregates.

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions, leading to a longer circulation half-life and increased tumor accumulation.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody.

Quantitative Data Comparison

Direct head-to-head comparisons of cleavable, non-cleavable, and PEGylated linkers using the same antibody and payload in a single study are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)50-150
PEGylated (PEG4)MMAEHER2+ (NCI-N87)1.8
PEGylated (PEG10K)MMAEHER2+ (NCI-N87)40.5

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

Linker TypePayloadXenograft ModelOutcomeReference(s)
Cleavable (Val-Cit)MMAECD30+ LymphomaTumor regression
Non-Cleavable (SMCC)DM1HER2+ Breast CancerTumor growth inhibition
PEGylated (Pendant PEG12)DM4HER2+ Gastric CancerImproved tumor growth inhibition vs. non-PEGylated

Table 3: Plasma Stability of ADCs

Linker TypePayloadSpecies% Intact ADC after 7 daysReference(s)
Cleavable (Val-Cit)MMAEMouse~50%
Non-Cleavable (SMCC)DM1Rat>80%
PEGylated (Linear PEG24)DM4MouseSignificantly increased exposure vs. non-PEGylated

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Receptor-Mediated Endocytosis ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (Enzymes, pH) Lysosome_c->Cleavage Payload_Release_c Payload Release Cleavage->Payload_Release_c Cytotoxicity_c Cell Death Payload_Release_c->Cytotoxicity_c Bystander_Effect Bystander Killing (Antigen-Negative Cells) Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Receptor-Mediated Endocytosis ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Linker-AA Complex Release Degradation->Payload_Release_nc Cytotoxicity_nc Cell Death Payload_Release_nc->Cytotoxicity_nc

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow: ADC Performance Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Synthesis ADC Synthesis & Characterization (DAR) In_Vitro_Assays In Vitro Assays ADC_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Cytotoxicity Cytotoxicity Assay (IC50) Plasma_Stability Plasma Stability Assay Bystander_Effect_Assay Bystander Effect Assay Data_Analysis Data Analysis & Candidate Selection In_Vivo_Studies->Data_Analysis PK_Study Pharmacokinetics (PK) Study Efficacy_Study Efficacy Study (Xenograft Model) Toxicity_Study Toxicity Study

Caption: A typical experimental workflow for evaluating ADC performance.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).

    • Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the ADC's half-life and the rate of drug release.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a relevant animal model.

Methodology:

  • Tumor Implantation: Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different doses). Administer the treatments, typically intravenously.

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability. Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect. The incorporation of hydrophilic PEG spacers, such as this compound, represents a promising strategy to improve the physicochemical properties and pharmacokinetic profile of ADCs, potentially enabling higher drug loading and greater efficacy. A thorough in vitro and in vivo evaluation, following detailed experimental protocols, is essential to identify the optimal linker strategy for a given antibody, payload, and therapeutic indication.

References

A Comparative Guide to the In-Vitro and In-Vivo Stability of Hydroxy-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety profile. The choice of linker and conjugation strategy profoundly impacts how a drug candidate behaves in biological systems. This guide provides an objective comparison of the stability of conjugates formed using a Hydroxy-PEG12-acid linker versus other common alternatives, supported by experimental data and detailed methodologies for assessment.

Understanding this compound Conjugate Stability

A "this compound" linker provides a discrete polyethylene glycol (PEG) spacer of 12 ethylene glycol units, with a terminal carboxylic acid for conjugation and a hydroxyl group. The stability of the final conjugate is primarily dictated by the type of chemical bond formed between the carboxylic acid of the linker and the functional group on the therapeutic molecule (e.g., an amine or a hydroxyl group). The two most common linkages formed are amide and ester bonds.

  • Amide Linkage (-CONH-): Formed by reacting the carboxylic acid with a primary or secondary amine. Amide bonds are known for their high stability.

  • Ester Linkage (-COO-): Formed by reacting the carboxylic acid with a hydroxyl group. Ester bonds are more susceptible to hydrolysis, particularly enzymatic hydrolysis in a biological environment.

This guide will compare the stability of these two potential forms of this compound conjugates against other common linker chemistries.

Quantitative Comparison of Linker Stability

The stability of a linker is often assessed by its half-life in biological media (e.g., plasma) or under specific pH conditions. The following tables summarize the relative stability of different linker types.

Table 1: In-Vitro Stability of Common Linker Types in Plasma
Linker TypeBond TypeTypical Half-Life in PlasmaPrimary Degradation Mechanism
This compound (Amide) AmideVery High (Days to weeks)Hepatic metabolism (slow)[1][2]
This compound (Ester) EsterLow (Minutes to hours)[1][2]Rapid hydrolysis by plasma esterases[1]
Hydrazone HydrazonepH-dependent (Stable at pH 7.4, labile at acidic pH)Acid-catalyzed hydrolysis
Disulfide DisulfideVariable (cleaved in reducing environments)Reduction by glutathione
Thioether ThioetherVery High Generally stable (non-cleavable)
Carbamate CarbamateHighEnzymatic or pH-dependent cleavage

Data compiled from multiple sources indicating relative stability trends. Actual half-life is dependent on the specific conjugate and experimental conditions.

Table 2: General In-Vivo Pharmacokinetic Properties
Linker TypeExpected In-Vivo StabilityExpected Clearance RateKey Considerations
This compound (Amide) High systemic stabilityLowSlower drug release, potentially lower off-target toxicity.
This compound (Ester) Low systemic stabilityHighRapid drug release, potential for premature release and off-target effects.
Cleavable Linkers (e.g., Hydrazone, Disulfide) Environment-dependentVariableDesigned for controlled release at the target site (e.g., acidic tumor microenvironment or intracellularly).
Non-Cleavable Linkers (e.g., Thioether) Very HighLowDrug is released upon lysosomal degradation of the entire antibody-drug conjugate.

Degradation Pathways and Mechanisms

The chemical structure of the linker dictates its degradation pathway. Understanding these mechanisms is crucial for designing bioconjugates with the desired stability profile.

Caption: Degradation pathways for amide vs. ester linkages.

Experimental Protocols

Accurate assessment of conjugate stability requires robust and standardized experimental protocols.

In-Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in plasma by measuring the amount of intact conjugate over time.

cluster_workflow Plasma Stability Assay Workflow Start Incubate Conjugate in Plasma (e.g., 100 µg/mL at 37°C) Timepoints Collect Aliquots at Various Time Points (0, 1, 4, 24, 48h) Start->Timepoints Quench Quench Reaction (e.g., with cold acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Quantify Remaining Intact Conjugate Analyze->Data cluster_pk_workflow In-Vivo Pharmacokinetic Study Workflow Administer Administer Conjugate to Animal Model (e.g., mouse, rat) via desired route (e.g., IV) Blood_Sample Collect Blood Samples at Predetermined Time Points Administer->Blood_Sample Process_Plasma Process Blood to Obtain Plasma Blood_Sample->Process_Plasma Analyze_Plasma Quantify Conjugate and/or Released Drug in Plasma using LC-MS/MS or ELISA Process_Plasma->Analyze_Plasma PK_Analysis Perform Pharmacokinetic Analysis (Calculate t½, AUC, Clearance) Analyze_Plasma->PK_Analysis

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG12-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Hydroxy-PEG12-acid, a polyethylene glycol (PEG) derivative commonly used in biomedical research and drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical is not released into the environment and is disposed of through an approved waste disposal plant.[1]

Hazard and Safety Information

A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowed.Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
H410 Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably under a fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

    • Never mix this compound waste with incompatible materials. Store waste containers in a designated, well-ventilated, and secure area.

  • Container Management:

    • Use containers that are compatible with the chemical. The original container is often a suitable choice.

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.

  • Spill Management:

    • In the event of a spill, absorb the material with a non-combustible absorbent material such as diatomite or universal binders.

    • Decontaminate the affected surfaces by scrubbing with alcohol.

    • Collect all contaminated materials and place them in the designated hazardous waste container.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key decision points and actions required.

G cluster_0 Waste Generation & Segregation cluster_1 Spill & Contamination Management cluster_2 Container & Final Disposal A Generate this compound Waste B Segregate into a Labeled, Compatible Waste Container A->B G Seal Waste Container Securely B->G Routine Disposal C Spill Occurs D Absorb with Inert Material C->D E Decontaminate Surface D->E F Collect Contaminated Materials into Waste Container E->F F->G Post-Spill H Store in Designated Area G->H I Contact EHS or Licensed Disposal Service H->I J Dispose at Approved Waste Disposal Plant I->J

References

Personal protective equipment for handling Hydroxy-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Hydroxy-PEG12-acid, a PEG derivative with a terminal carboxylic acid and a hydroxyl group. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and following designated disposal protocols.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent exposure when handling this compound.

Body PartPersonal Protective EquipmentMaterial/Standard Specification
Eyes/Face Chemical safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards[2][3][4].
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity before each use[2].
Body Laboratory coat or impervious clothingA flame-resistant lab coat should be worn. For larger quantities or significant splash risk, an impervious apron is recommended.
Respiratory Use in a well-ventilated areaHandling should occur in a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with appropriate cartridges may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Conditions:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.

  • Store at -20°C for powder form or -80°C when in solvent.

  • If preparing stock solutions, store them as aliquots in tightly sealed vials at -20°C for up to one month.

  • Allow the product to equilibrate to room temperature for at least one hour before use.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood Work Area prep_ppe->prep_setup prep_temp Equilibrate Reagent to Room Temp prep_setup->prep_temp handle_weigh Weigh/Measure Compound prep_temp->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose end Procedure Complete cleanup_dispose->end End of Procedure

Standard Operating Procedure for Handling this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, closed, and labeled container for disposal.

  • Clean the spill area thoroughly with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's environmental health and safety department or emergency services.

  • Do not attempt to clean up large spills without proper training and equipment.

The logical flow for spill response is illustrated below.

cluster_small_spill_actions Small Spill Response cluster_large_spill_actions Large Spill Response spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Minor large_spill Large Spill assess_size->large_spill Major absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect into Labeled Container absorb->collect clean Clean Area with Soap & Water collect->clean end_procedure Response Complete clean->end_procedure contact_ehs Contact EHS/Emergency Services evacuate->contact_ehs contact_ehs->end_procedure

Decision-making workflow for spill response.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste due to its toxicity to aquatic life.

  • Waste Collection: Dispose of the chemical, any contaminated absorbent materials, and disposable PPE in clearly labeled, sealed containers.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant. Do not discharge into drains or the environment.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated. While polyethylene glycol itself is biodegradable, the overall compound's hazardous properties dictate its disposal route.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG12-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG12-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.